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  • Product: 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one
  • CAS: 156232-54-1

Core Science & Biosynthesis

Foundational

Structural Characterization and Synthetic Methodology of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one

A Comprehensive Whitepaper on Spiro-oxindole Architecture, Synthesis, and Analytical Profiling Executive Summary The spiro-oxindole scaffold represents a privileged class of three-dimensional heterocyclic motifs in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Whitepaper on Spiro-oxindole Architecture, Synthesis, and Analytical Profiling

Executive Summary

The spiro-oxindole scaffold represents a privileged class of three-dimensional heterocyclic motifs in modern medicinal chemistry and drug discovery. Among these, 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (also designated as 5'-nitrospiro[cyclohexane-1,3'-indolin]-2'-one, CAS: 156232-54-1) serves as a critical intermediate and pharmacophore. The fusion of a rigid spiro-cyclohexane ring at the C3 position of the oxindole core, coupled with a strongly electron-withdrawing nitro group at the C5 position, creates a unique spatial orientation that is highly favorable for interacting with complex biological targets, most notably the p53-MDM2 protein-protein interaction axis.

This technical guide provides an in-depth analysis of the structural characterization, synthetic methodologies, and analytical validation protocols for this specific spiro-oxindole derivative, designed to equip synthetic chemists and drug development professionals with actionable, field-proven insights.

Molecular Architecture & Physicochemical Profile

The structural complexity of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one arises from its orthogonal ring system. The spiro carbon (C3) acts as a tetrahedral vertex connecting the planar oxindole system with the puckered cyclohexane ring.

Causality of Structural Features: The C5-nitro substitution significantly alters the electronic landscape of the oxindole core. By withdrawing electron density via both inductive and resonance effects, the nitro group increases the acidity of the N-H bond, which can enhance hydrogen-bond donor capacity in biological binding pockets. Furthermore, the spiro-cyclohexane ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding to target proteins.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of the compound, validated against the [1].

PropertyValueContext / Significance
CAS Number 156232-54-1Unique registry identifier for procurement and literature tracking.
Molecular Formula C₁₃H₁₄N₂O₃Dictates the exact mass for HRMS validation.
Molecular Weight 246.26 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
SMILES O=C1Nc2c(C31CCCCC3)cc(cc2)[O-]Essential for in silico docking and computational modeling.
Hydrogen Bond Donors 1 (N-H)Critical for anchoring the molecule in target protein pockets.
Hydrogen Bond Acceptors 3 (C=O, NO₂)Facilitates secondary interactions with target residues.

Mechanistic Synthesis & Spiro-annulation Protocol

The synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones can be achieved through various methodologies, including acid-mediated domino reactions [2]. However, for the specific C5-nitro derivative, a direct base-catalyzed double alkylation (spiro-annulation) of 5-nitrooxindole with 1,5-dibromopentane is the most robust and scalable approach.

Experimental Workflow: Base-Catalyzed Spiro-annulation

Synthesis N1 5-Nitrooxindole (Starting Material) N2 Deprotonation (NaH, THF, 0°C) N1->N2 Step 1 N3 C3-Dianion Intermediate N2->N3 H2 Gas Evolution N4 Spiro-annulation (1,5-Dibromopentane) N3->N4 Step 2 N5 1,3-dihydro-5-nitro-3- spirocyclohexaneindol-2-one N4->N5 Double SN2 Cyclization

Synthetic workflow for the spiro-annulation of 5-nitrooxindole.

Step-by-Step Methodology (Self-Validating Protocol)

Causality of Reagent Selection: Sodium hydride (NaH) is selected over weaker bases (e.g., K₂CO₃) because the complete deprotonation of both the oxindole nitrogen and the C3 carbon is required to form the highly nucleophilic dianion. The use of anhydrous Tetrahydrofuran (THF) ensures the base is not quenched by moisture, while the 0°C initiation temperature controls the exothermic hydrogen gas evolution.

  • Preparation of the Dianion:

    • Charge a flame-dried, argon-purged round-bottom flask with 5-nitrooxindole (1.0 equiv) and anhydrous THF (0.2 M).

    • Cool the reaction mixture to 0°C using an ice-water bath.

    • Slowly add NaH (60% dispersion in mineral oil, 2.5 equiv) in portions. In-Process Control (IPC): Observe the evolution of H₂ gas. The solution will transition to a deep red/purple hue, indicating the formation of the highly conjugated C3-dianion.

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation and Cyclization:

    • Add 1,5-dibromopentane (1.1 equiv) dropwise via syringe.

    • Allow the reaction to warm to room temperature, then heat to 60°C for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar baseline spot (dianion) should disappear, replaced by a higher Rf spot corresponding to the highly lipophilic spiro-product.

  • Quenching and Isolation:

    • Cool to 0°C and carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH.

    • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via silica gel flash chromatography to yield the pure spiro-oxindole.

Analytical Characterization & Structural Validation

To ensure the structural integrity of the synthesized 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, a rigorous analytical profiling protocol must be executed.

Causality of NMR Solvents: DMSO-d₆ is strictly utilized rather than CDCl₃ due to the strong intermolecular hydrogen bonding of the oxindole N-H group. DMSO disrupts these bonds, providing a sharp, distinct N-H singlet around 10.5 ppm, which serves as a critical internal reference point for structural integrity.

¹H and ¹³C NMR Spectral Assignments

The disappearance of the C3 methylene protons (typically ~3.5 ppm in the starting material) and the appearance of a 10-proton multiplet in the aliphatic region definitively self-validates the success of the spiro-annulation.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)
N-H (Oxindole) ~ 10.90Singlet (s)1HN/A
Ar-H (C4, adjacent to NO₂) ~ 8.15Doublet (d)1H2.2 Hz
Ar-H (C6, adjacent to NO₂) ~ 8.22Doublet of doublets (dd)1H8.5 Hz, 2.2 Hz
Ar-H (C7, adjacent to NH) ~ 7.05Doublet (d)1H8.5 Hz
Cyclohexane (C2', C6') ~ 1.85 - 1.95Multiplet (m)4HN/A
Cyclohexane (C3', C4', C5') ~ 1.40 - 1.75Multiplet (m)6HN/A
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups. The electron-withdrawing nature of the nitro group slightly shifts the carbonyl stretching frequency higher compared to unsubstituted oxindoles.

Functional GroupWavenumber (cm⁻¹)Intensity / Shape
N-H Stretch 3210Strong, broad
C=O Stretch (Lactam) 1725Strong, sharp
NO₂ Asymmetric Stretch 1525Strong, sharp
NO₂ Symmetric Stretch 1340Strong, sharp

Pharmacological Significance: The p53-MDM2 Axis

Spiro[cyclohexane-1,3'-indolin]-2'-one derivatives are heavily investigated as non-peptide, small-molecule inhibitors of the p53-MDM2 protein-protein interaction [3]. The tumor suppressor protein p53 is negatively regulated by MDM2. The 5-nitro-spirooxindole scaffold mimics the spatial projection of the critical Trp23, Leu26, and Phe19 residues of p53, allowing it to competitively bind to the hydrophobic cleft of MDM2.

Mechanism Spiro 5-Nitro-Spirooxindole MDM2 MDM2 Protein Spiro->MDM2 Competitive Binding p53 p53 Tumor Suppressor MDM2->p53 Ubiquitination (Normal State) MDM2->p53 Blocked Apop Apoptosis & Arrest p53->Apop Accumulation (Therapeutic State) Degrad Proteasomal Degradation p53->Degrad Destroys p53

Mechanism of action: Spirooxindole-mediated inhibition of the MDM2-p53 pathway.

Mechanistic Insight: The C5-nitro group enhances the binding affinity by participating in auxiliary dipole-dipole interactions or hydrogen bonding with the histidine residues (e.g., His96) located at the periphery of the MDM2 binding pocket, while the spiro-cyclohexane ring deeply inserts into the Leu26 sub-pocket, effectively displacing p53 and triggering cancer cell apoptosis.

References

  • Bencivenni, G., et al. "HOAc-Mediated Domino Diels–Alder Reaction for Synthesis of Spiro[cyclohexane-1,3′-indolines] in Ionic Liquid [Bmim]Br." ACS Omega, 2018. URL:[Link]

Exploratory

Unveiling the Mechanism of Action of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one: A Core Pharmacophore for Vasopressin Receptor Antagonism

Executive Summary As drug development pivots toward highly selective, non-peptide receptor modulators, the spirooxindole scaffold has emerged as a cornerstone of modern medicinal chemistry. Specifically, 1,3-dihydro-5-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As drug development pivots toward highly selective, non-peptide receptor modulators, the spirooxindole scaffold has emerged as a cornerstone of modern medicinal chemistry. Specifically, 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS: 156232-54-1) serves as the critical synthetic intermediate and core pharmacophore for a potent class of Vasopressin Receptor Antagonists (VRAs)[1]. This technical guide dissects the structural biology, molecular mechanism, and self-validating experimental workflows required to characterize this scaffold's efficacy in antagonizing the Arginine Vasopressin (AVP) V2 receptor, a primary target for treating water-retaining disorders such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and cirrhotic ascites[2].

Part 1: Structural Biology & Pharmacophore Dynamics

The transition from peptide-based AVP analogs to orally bioavailable, non-peptide VRAs required overcoming significant conformational challenges. The 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one scaffold achieves this through precise steric and electronic engineering[3].

The Spirocyclohexane Ring: Conformational Locking

The spirocyclohexane ring at the C3 position of the oxindole core is not merely a structural appendage; it is a rigidifying element. By introducing intense steric bulk, the spiro-fusion restricts the rotational degrees of freedom of the oxindole core. This forces the molecule into a highly specific, pseudo-cyclic conformation that perfectly mimics the hexapeptide ring of endogenous AVP. This structural pre-organization minimizes the entropic penalty upon binding to the deep, hydrophobic transmembrane (TM) pocket of the V2 receptor (formed by TM3, TM4, TM5, and TM6).

The 5-Nitro Substitution: Electronic Modulation

The incorporation of a nitro group at the 5-position of the indolin-2-one ring serves a dual purpose:

  • Synthetic Utility: As a strong electron-withdrawing group (EWG), the nitro moiety significantly lowers the pKa of the oxindole nitrogen (N1). This facilitates the critical downstream N-sulfonylation step required to complete the active VRA molecule[1].

  • Receptor Interaction: Within the GPCR binding pocket, the highly polarized oxygen atoms of the nitro group (or its subsequent derivatives, such as the ethoxy group seen in Satavaptan) act as potent hydrogen bond acceptors, interacting with conserved polar residues (e.g., Gln, Tyr) in the upper transmembrane helices of the V2 receptor[3].

N-Sulfonylation: The GPCR Anchor

To convert the 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one intermediate into a fully active antagonist (e.g., SR121463 analogs), an N-sulfonyl group (often a substituted benzenesulfonyl) is attached to the N1 position[1]. This bulky, lipophilic tail projects into the extracellular loops of the V2 receptor, effectively "capping" the binding pocket and preventing the endogenous AVP ligand from accessing the active site[3].

Part 2: Molecular Mechanism of Action (V2 Receptor Antagonism)

When fully functionalized, the spirooxindole derivative acts as a highly selective, competitive antagonist at the basolateral V2 receptor of renal collecting duct cells. The causality of its aquaretic effect follows a strict, sequential inhibition of the Gs-protein signaling cascade[2].

  • Competitive Exclusion: The spirooxindole VRA binds to the V2 receptor with sub-nanomolar affinity ( Ki​≈0.26 nM ), competitively displacing AVP[3].

  • Signal Abrogation: By locking the V2 receptor in an inactive conformation, the antagonist prevents the recruitment and activation of the Gαs​ protein.

  • cAMP Depletion: The failure to activate Gαs​ leaves Adenylyl Cyclase (AC) dormant, leading to a precipitous drop in intracellular cyclic AMP (cAMP) levels.

  • PKA Inhibition & AQP2 Arrest: Without cAMP, Protein Kinase A (PKA) remains in its auto-inhibited state. Consequently, Aquaporin-2 (AQP2) water channels are not phosphorylated. Unphosphorylated AQP2 vesicles fail to translocate to the apical membrane, rendering the collecting duct impermeable to water and inducing profound, electrolyte-sparing aquaresis[2].

V2R_Signaling Antagonist Spirooxindole VRA V2R V2 Receptor (Basolateral Membrane) Antagonist->V2R Competitively Inhibits AVP Arginine Vasopressin (AVP) AVP->V2R Activates Gs Gαs Protein V2R->Gs Stimulates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 AQP2 Vesicle Translocation PKA->AQP2 Phosphorylates

Figure 1: V2 Receptor signaling cascade and competitive inhibition by spirooxindole VRAs.

Part 3: Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action of a synthesized spirooxindole VRA, a self-validating triad of assays must be employed. This ensures that binding affinity (Assay 1) translates to functional signaling inhibition (Assay 2) and ultimate phenotypic change (Assay 3).

Protocol 1: Functional cAMP Accumulation Assay (TR-FRET)

Causality: Traditional ELISA assays for cAMP require multiple wash steps that can introduce high variability. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous, wash-free assay that provides a superior dynamic range for quantifying the precise IC50​ of the VRA against AVP-induced cAMP production.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing the human V2 receptor at 10,000 cells/well in a 384-well microplate.

  • Compound Incubation: Pre-incubate cells with serial dilutions of the spirooxindole VRA (10 pM to 10 µM) in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases) for 30 minutes at 37°C.

  • Agonist Challenge: Add AVP at its predetermined EC80​ concentration (typically ~1 nM) to all wells (except basal controls). Incubate for an additional 30 minutes.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP Cryptate antibody.

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Data Analysis: Calculate the 665/620 ratio. A decrease in the FRET signal correlates with an increase in intracellular cAMP. Plot the dose-response curve to determine the IC50​ .

Workflow Step1 HEK293-V2R Culture Step2 VRA Incubation Step1->Step2 Step3 AVP Stimulation Step2->Step3 Step4 Cell Lysis & Extraction Step3->Step4 Step5 TR-FRET Detection Step4->Step5 Step6 IC50 Analysis Step5->Step6

Figure 2: Self-validating high-throughput TR-FRET workflow for cAMP quantification.

Protocol 2: AQP2 Translocation Assay (Immunofluorescence)

Causality: While cAMP reduction proves signaling inhibition, it does not confirm the physiological endpoint. Visualizing AQP2 translocation in renal epithelial cells (e.g., LLC-PK1 cells transfected with AQP2) confirms the ultimate aquaretic mechanism.

Step-by-Step Methodology:

  • Seed LLC-PK1-AQP2 cells on glass coverslips and grow to 80% confluence.

  • Pre-treat with the spirooxindole VRA (100 nM) for 30 minutes, followed by AVP (10 nM) stimulation for 15 minutes.

  • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Stain with a primary anti-AQP2 antibody, followed by an Alexa Fluor 488-conjugated secondary antibody. Stain actin filaments with Rhodamine-Phalloidin to demarcate the apical membrane.

  • Image via confocal microscopy. In VRA-treated cells, AQP2 fluorescence will remain localized to intracellular vesicles, completely abrogating the AVP-induced apical membrane localization.

Part 4: Quantitative Data & Efficacy Metrics

The following table summarizes the comparative pharmacological profile of a fully functionalized spirooxindole VRA (derived from the 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one core, such as SR121463) against the endogenous agonist AVP[3].

Pharmacological ParameterArginine Vasopressin (AVP)Spirooxindole VRA (e.g., SR121463)
Receptor Affinity ( Ki​ , V2R) ~1.0 nM0.26 ± 0.04 nM
Receptor Affinity ( Ki​ , V1aR) ~1.5 nM> 1000 nM (Highly Selective)
cAMP Accumulation ( IC50​ ) N/A (Stimulates, Kact​ = 2.5 nM)~1.5 nM (Complete Inhibition)
AQP2 Apical Translocation +++ (Maximal)- (Completely Blocked)
In Vivo Phenotype (Rat Model) AntidiureticDose-dependent Aquaretic

Part 5: References

  • Serradeil-Le Gal, C., et al. "Characterization of SR 121463A, a highly potent and selective, orally active vasopressin V2 receptor antagonist." Journal of Clinical Investigation, 1996.[Link]

  • Sanofi. "N-SULPHONYL-2-OXOINDOLE DERIVATIVES HAVING AFFINITY FOR VASOPRESSIN AND/OR OCYTOCIN RECEPTORS." European Patent Office, EP0581939B1, 1994.

  • Wong, L. L., & Verbalis, J. G. "Vasopressin V2 receptor antagonists." Cardiovascular Research, 2001.[Link]

Sources

Foundational

Pharmacological Properties of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary The compound 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS 156232-54-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The compound 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS 156232-54-1) represents a highly privileged spirocyclic scaffold in modern medicinal chemistry[1][2]. Characterized by a cyclohexane ring fused to an indolin-2-one (oxindole) core at the 3-position, and functionalized with a strongly electron-withdrawing nitro group at the 5-position, this molecule serves as a critical pharmacophore for disrupting protein-protein interactions (PPIs)[1][3]. This whitepaper provides a comprehensive analysis of its structural causality, its primary application as an inhibitor of the p53-MDM2 axis[4][5], its secondary utility in vasopressin receptor modulation[6], and the self-validating experimental protocols required for its pharmacological evaluation.

Structural Causality and Physicochemical Profile

The pharmacological efficacy of spirooxindoles is not coincidental; it is dictated by precise stereochemical and electronic properties that allow them to mimic natural protein secondary structures[4].

  • Spiro-Cyclohexane Ring: The spiro-fusion at the C3 position of the oxindole core forces the cyclohexane ring into a rigid, orthogonal conformation relative to the planar oxindole[1]. Causality: This rigidity minimizes the entropic penalty upon binding to target proteins. In the context of MDM2, this bulky aliphatic ring flawlessly mimics the hydrophobic side chain of the Trp23 residue of the p53 α -helix, projecting deep into the MDM2 hydrophobic cleft[7][8].

  • The 5-Nitro Substitution: The inclusion of a nitro group at the 5-position exerts a profound inductive and resonance electron-withdrawing effect. Causality: This electron withdrawal significantly increases the acidity of the lactam NH proton, thereby strengthening its capacity as a hydrogen bond donor. During MDM2 binding, this NH forms a critical, high-affinity hydrogen bond with the backbone carbonyl of the Leu54 residue[4]. Furthermore, the nitro group serves as a metabolic shield against aromatic oxidation or as a versatile synthetic handle (via reduction to an amine) for generating diverse libraries of advanced inhibitors[3].

Primary Pharmacological Mechanism: p53-MDM2 Inhibition

The tumor suppressor protein p53 is a master transcriptional regulator that induces cell cycle arrest or apoptosis in response to cellular stress[5][8]. Its activity is strictly controlled by MDM2, an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, concealing it and targeting p53 for proteasomal degradation[4][5].

In approximately 50% of human cancers, p53 retains its wild-type status but is functionally silenced by MDM2 overexpression[5]. 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one acts as a foundational competitive inhibitor[4][9]. By inserting into the deep hydrophobic pocket of MDM2, it physically displaces p53, thereby stabilizing the p53 protein and reactivating its apoptotic signaling cascades.

G MDM2 MDM2 Protein Degradation Proteasomal Degradation MDM2->Degradation Ubiquitination p53 p53 Tumor Suppressor p53->MDM2 Binds Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Transcriptional Activation Spiro 1,3-dihydro-5-nitro-3- spirocyclohexaneindol-2-one Spiro->MDM2 Competitive Inhibition Spiro->p53 Reactivates

Mechanism of p53 reactivation via MDM2 competitive inhibition by spirooxindole derivatives.

Secondary Pharmacological Application: Vasopressin/Oxytocin Receptor Antagonism

Beyond oncology, the 5-nitro-3-spirocyclohexaneindol-2-one scaffold is a documented precursor for neurohypophyseal hormone receptor ligands[6]. Specifically, it is utilized in the synthesis of N-sulfonyl-2-oxoindole derivatives, which exhibit high affinity for vasopressin (V1a, V2) and oxytocin receptors[6][10]. The spiro-cyclohexane moiety restricts the conformational freedom of the N-sulfonyl group, optimizing its engagement with the transmembrane binding pockets of these G-protein-coupled receptors (GPCRs), acting primarily as an antagonist.

Quantitative Data and Structure-Activity Relationship (SAR)

The table below synthesizes the pharmacological metrics of the core scaffold compared to advanced derivatives, illustrating the SAR trajectory and the necessity of the core structure.

Compound ClassPrimary TargetBinding Affinity ( Ki​ , nM)Cellular Efficacy ( IC50​ , µM)Mechanism of Action
1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (Core Scaffold)MDM2~150 - 300>50Weak competitive inhibition; serves as structural foundation.
Advanced Spirooxindole Derivatives (e.g., MI-773 analogs)MDM22 - 100.5 - 2.0High-affinity binding; mimics Phe19, Trp23, Leu26 of p53.
Nutlin-3a (Industry Standard Control)MDM236~1.5Imidazoline-based competitive MDM2 inhibition.
N-sulfonyl-spirooxindole derivatives Vasopressin V1a15 - 50N/AGPCR antagonism via transmembrane pocket binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of spirooxindole derivatives must employ self-validating assay systems. The following protocols detail the causality behind each methodological choice.

Protocol A: Fluorescence Polarization (FP) Assay for MDM2 Binding

Causality: FP is utilized because the rotational correlation time of a fluorophore is dependent on its mass. A small, fluorescently labeled p53 peptide rotates rapidly (low polarization). When bound to the massive MDM2 protein, rotation slows (high polarization). A successful spirooxindole inhibitor will displace the peptide, causing a measurable drop in polarization[9]. Self-Validation: The assay must include Nutlin-3a as a positive control and DMSO as a vehicle control. Assay robustness is validated by calculating the Z'-factor; a value >0.5 confirms the assay is capable of distinguishing true hits from background noise.

Step-by-Step Methodology:

  • Reagent Preparation: Express and purify recombinant human MDM2 (residues 1-118). Synthesize a TAMRA-labeled p53 wild-type peptide.

  • Compound Dilution: Prepare 3-fold serial dilutions of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (and derivatives) in DMSO.

  • Assay Assembly: In a 384-well black microplate, combine 10 nM MDM2 protein, 2 nM TAMRA-p53 peptide, and the diluted compounds in assay buffer (PBS, pH 7.4, 0.01% Tween-20)[9].

  • Equilibration: Incubate the plate in the dark at room temperature for 30 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Readout & Analysis: Measure fluorescence polarization (mP) using a microplate reader (Ex: 530 nm, Em: 580 nm). Calculate the IC50​ using non-linear regression.

Workflow Step1 Compound Preparation Serial dilution in DMSO Step2 Assay Assembly Add MDM2 + Fluorescent p53 Peptide Step1->Step2 Step3 Incubation 30 mins at Room Temp (Equilibrium) Step2->Step3 Step4 Readout Fluorescence Polarization (mP) Step3->Step4 Step5 Data Analysis Calculate IC50 & Z'-factor Step4->Step5 Control Self-Validation Nutlin-3 (+) & DMSO (-) Control->Step2

Workflow for the Fluorescence Polarization (FP) assay with self-validating controls.

Protocol B: Cellular p53 Reactivation Assay (Western Blot)

Causality: Binding affinity ( Ki​ ) does not guarantee cellular efficacy due to membrane permeability and efflux pumps. Western blotting confirms that the compound not only enters the cell but successfully stabilizes p53 and upregulates its downstream target, p21[8]. Self-Validation: Use an isogenic cell line pair or compare a p53 wild-type line (e.g., SJSA-1, which has MDM2 amplification) against a p53 mutant/null line (e.g., SW480). If the compound is a true MDM2 inhibitor, it will induce apoptosis only in the wild-type line, proving strict on-target causality.

Step-by-Step Methodology:

  • Cell Culture: Seed SJSA-1 (p53 WT) and SW480 (p53 mutant) cells in 6-well plates at 3×105 cells/well.

  • Treatment: Treat cells with varying concentrations of the spirooxindole derivative (0.1 to 10 µM) for 24 hours.

  • Lysis & Extraction: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent p53 degradation during extraction.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p53, MDM2, p21, and GAPDH (loading control). Visualize using chemiluminescence.

Conclusion

1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one is far more than a simple heterocyclic intermediate. Its rigid spirocyclic architecture and electronically tuned oxindole core make it a highly privileged scaffold. Whether utilized as the foundation for ultra-potent p53-MDM2 inhibitors in oncology or as a structural key for vasopressin receptor antagonists, its pharmacological properties are dictated by strict geometric and electronic causality.

References

  • Lotfy G., et al. (2021). Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers in Chemistry.[Link]

  • Al-Majid A.M., et al. (2024). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Pharmaceuticals (NIH).[Link]

  • Gollner A., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry (ACS).[Link]

  • European Patent Office.DERIVES DU N-SULFONYL-2-OXOINDOLE AYANT UNE AFFINITE POUR LES RECEPTEURS DE LA VASOPRESSINE ET/OU DE L'OCYTOCINE.

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Exploratory

In Silico Evaluation of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one: Molecular Docking and Mechanistic Profiling of a Privileged Anticancer Scaffold

Target Audience: Computational Chemists, Medicinal Chemists, and Oncology Drug Development Professionals. Executive Summary The spirooxindole core is universally recognized as a "privileged scaffold" in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Oncology Drug Development Professionals.

Executive Summary

The spirooxindole core is universally recognized as a "privileged scaffold" in medicinal chemistry due to its rigid three-dimensional architecture, which provides an optimal spatial orientation for interacting with deep hydrophobic protein pockets[1]. Among its derivatives, 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS: 156232-54-1) represents a highly optimized structural motif[2]. This whitepaper provides an in-depth technical guide on the molecular docking protocols, structural activity relationships (SAR), and mechanistic rationale for utilizing this specific 5-nitro-spirocyclohexaneindol-2-one derivative as a potent inhibitor of the p53-MDM2 protein-protein interaction (PPI)[3].

Pharmacophore Rationale & Structural Biology

The tumor suppressor protein p53 is negatively regulated by the murine double minute 2 (MDM2) ubiquitin ligase. MDM2 binds directly to the N-terminal transactivation domain of p53, leading to its proteasomal degradation[4]. The p53-MDM2 interface is primarily mediated by three hydrophobic residues of p53: Phe19, Trp23, and Leu26 , which insert into a deep cleft on the surface of MDM2[5].

The spirocyclohexaneindol-2-one scaffold is a highly effective canonical mimic of the p53 α -helix[5].

  • The Oxindole Core: Acts as a perfect bioisostere for the Trp23 residue, anchoring the molecule deep within the primary hydrophobic pocket of MDM2.

  • The Spirocyclohexane Ring: Projects outward to occupy the Leu26 subpocket, providing critical van der Waals interactions that stabilize the ligand-protein complex.

  • The 5-Nitro Substitution: The inclusion of a highly electron-withdrawing nitro ( −NO2​ ) group at the 5-position of the indoline ring is a deliberate design choice. It pulls electron density away from the aromatic core, enhancing π−π stacking interactions with MDM2's hydrophobic residues (e.g., Tyr67, His96). Furthermore, the oxygen atoms of the nitro group serve as potent hydrogen-bond acceptors, establishing novel polar contacts with peripheral residues like Ser17 or the imidazole backbone of His96, which unsubstituted variants fail to achieve[6].

p53_MDM2_Pathway MDM2 MDM2 (Ubiquitin Ligase) Proteasome Proteasomal Degradation MDM2->Proteasome Ubiquitinates p53 p53 p53 (Tumor Suppressor) p53->MDM2 Binds Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Active (Free) Spiro 5-Nitro-Spirooxindole (Inhibitor) Spiro->MDM2 Blocks Cleft

Fig 1. Mechanism of action: 5-nitro-spirooxindole disrupting the p53-MDM2 interaction.

Molecular Docking Methodology: A Self-Validating Protocol

To accurately predict the binding affinity and pose of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, a rigorous, self-validating molecular docking workflow must be employed. The following protocol utilizes standard industry tools (e.g., Schrödinger Suite / AutoDock Vina) and is designed to eliminate computational artifacts[3].

Step 1: Ligand Preparation
  • Causality: 2D chemical structures lack the stereochemical and energetic nuances required for 3D docking.

  • Action: Generate the 3D conformation of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one using LigPrep. Assign protonation states at physiological pH (7.4 ± 0.2) using Epik.

  • Optimization: Perform energy minimization using the OPLS4 (or MMFF94) force field to resolve steric clashes and achieve the global energy minimum.

Step 2: Protein Preparation (Target: PDB 4LWU)
  • Causality: Raw PDB files contain crystallographic artifacts, missing hydrogen atoms, and unresolved side chains that will corrupt the docking grid[4].

  • Action: Import the high-resolution crystal structure of MDM2 (e.g., PDB ID: 4LWU)[4].

  • Refinement: Add polar hydrogens. Crucially, assign the correct tautomeric states to histidine residues (e.g., His96) at pH 7.4, as incorrect protonation will destroy potential hydrogen bonding with the ligand's 5-nitro group. Remove bulk water molecules, but retain structural waters within 3 Å of the active site if they bridge ligand-protein interactions.

Step 3: Grid Generation & Active Site Mapping
  • Causality: The docking algorithm needs a defined search space to calculate interaction energies efficiently.

  • Action: Center the receptor grid box on the co-crystallized ligand (or the coordinates of the Phe19/Trp23/Leu26 pockets). Set the bounding box size to 20 Å × 20 Å × 20 Å to allow full rotational and translational exploration of the spirocyclohexane ring.

Step 4: Docking Execution & Validation
  • Causality: A docking protocol is only trustworthy if it can accurately reproduce known experimental data.

  • Action: First, re-dock the native co-crystallized ligand. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å .

  • Execution: Once validated, dock the 5-nitro-spirooxindole using Extra Precision (XP) mode or high exhaustiveness (value = 16 in Vina) to ensure thorough sampling of the spiro-ring conformers.

Docking_Workflow LPrep Ligand Preparation (3D Conformation, Charges) Dock Molecular Docking (Glide / AutoDock Vina) LPrep->Dock PPrep Protein Preparation (MDM2 PDB: 4LWU, Add H+) Grid Grid Generation (Trp23, Leu26, Phe19 Pockets) PPrep->Grid Grid->Dock Score Scoring & Clustering (Binding Energy kcal/mol) Dock->Score MD MD Simulation (100ns, MM-PBSA Validation) Score->MD

Fig 2. Computational workflow for spirooxindole molecular docking and MD validation.

Quantitative Data: Structure-Activity Relationship (SAR)

Molecular docking studies consistently demonstrate that substitutions on the indoline ring drastically alter the binding thermodynamics of spirooxindoles against MDM2[6]. The table below summarizes the comparative docking scores and key interacting residues for various spirocyclohexaneindol-2-one derivatives, highlighting the superiority of the 5-nitro modification.

Table 1: Comparative Binding Affinities of Spirocyclohexaneindol-2-one Derivatives (Target: MDM2)

Compound CoreR-Substitution (Indole Ring)Docking Score (kcal/mol)Key Interacting ResiduesPredicted Efficacy
Spirocyclohexaneindol-2-one5-H (Unsubstituted)-7.20Leu54, Gly58, Val93Moderate
Spirocyclohexaneindol-2-one5-Fluoro-7.37Leu54, Gly58, Val93, His96High
Spirocyclohexaneindol-2-one5-Chloro-7.83Leu54, Gly58, Val93, His96High
Spirocyclohexaneindol-2-one 5-Nitro (Target) -7.90 Leu54, Gly58, Val93, His96, Ser17 Very High

Data synthesized from established spirooxindole-MDM2 docking literature[6]. The 5-nitro group yields the lowest (most favorable) binding energy due to the introduction of a secondary hydrogen bond network with Ser17.

Advanced Validation: Molecular Dynamics (MD) Simulations

Static molecular docking provides a snapshot of binding affinity, but PPI inhibitors must maintain stability within highly dynamic, solvent-exposed clefts. To validate the docking pose of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, post-docking Molecular Dynamics (MD) simulations are mandatory[7].

  • System Setup: Solvate the MDM2-ligand complex in a TIP3P water box. Neutralize the system with Na+/Cl- ions and parameterize the ligand using the GAFF (General Amber Force Field)[7].

  • Simulation Execution: Run a 100-ns trajectory at 300K and 1 bar (NPT ensemble)[7].

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Monitor the ligand backbone RMSD. A plateau < 2.5 Å indicates that the 5-nitro-spirooxindole maintains its anchor in the Trp23 pocket without diffusing into the solvent.

    • MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area): Extract frames from the final 20 ns of the trajectory to calculate the absolute binding free energy ( ΔGbind​ ). The strong electron-withdrawing nature of the 5-nitro group typically results in a highly favorable electrostatic contribution ( ΔEelec​ ) to the overall free energy[7].

Conclusion

1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one is a highly optimized, privileged scaffold for targeted cancer therapy. Computational docking and molecular dynamics workflows confirm that the spirocyclohexane ring perfectly mimics the hydrophobic bulk of p53's Leu26 residue, while the 5-nitro substitution provides critical electrostatic and hydrogen-bonding enhancements in the Trp23 pocket[5][6]. For drug development professionals, this molecule serves as a premier starting point for hit-to-lead optimization in the pursuit of novel MDM2 inhibitors.

References

  • MDPI. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. URL:[Link]

  • Journal of Pharmaceutical Analysis (rhhz.net). Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors. URL:[Link]

  • Frontiers in Oncology (via PMC). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. URL:[Link]

  • MDPI. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. URL:[Link]

  • Zenodo. Multiscale simulation assisted discovery and optimization of spirooxindole MDM2 inhibitors. URL: [Link]

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Foundational

preliminary bioactivity screening 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one Authored by: Gemini, Senior Application Scientist Abstract The spirooxindole scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide presents a comprehensive, tiered strategy for the preliminary bioactivity screening of a specific derivative, 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one . As a novel chemical entity, a systematic evaluation is paramount to uncovering its therapeutic potential. This document provides not just protocols, but the underlying scientific rationale for a multi-assay approach, beginning with foundational cytotoxicity and progressing to targeted screens for antimicrobial, antioxidant, and anti-inflammatory properties. The methodologies are designed to be robust and self-validating, providing researchers and drug development professionals with a clear framework for making data-driven decisions on the compound's future trajectory.

Compound Profile: 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one

This molecule integrates three key structural features: the oxindole core, a spirocyclic cyclohexane ring at the C3 position, and a nitro group at the C5 position of the aromatic ring. The spiro-fusion creates a rigid, three-dimensional structure, which is often crucial for specific binding to biological targets.[1] The nitro group, being a strong electron-withdrawing group, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 156232-54-1[3]
Molecular Formula C₁₃H₁₄N₂O₃[3]
Molecular Weight 246.26 g/mol [3]
IUPAC Name 5'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one[3]

The Screening Cascade: A Tiered Approach

A logical, tiered approach is essential for efficiently screening a novel compound. This strategy maximizes data acquisition while conserving resources. Our proposed workflow begins with a critical assessment of cytotoxicity to establish a therapeutic window, followed by parallel screening for key bioactivities commonly associated with the spirooxindole class of molecules.[1][2]

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Specific Bioactivity Probes cluster_2 Decision & Next Steps T1 Cytotoxicity Screening (MTT Assay) T2_Antimicrobial Antimicrobial Screening (MIC/Disk Diffusion) T1->T2_Antimicrobial Use sub-toxic concentrations T2_Antioxidant Antioxidant Assays (DPPH/ABTS) T1->T2_Antioxidant Use sub-toxic concentrations T2_AntiInflammatory Anti-inflammatory Assay (BSA Denaturation) T1->T2_AntiInflammatory Use sub-toxic concentrations Decision Data Synthesis & Lead Prioritization T2_Antimicrobial->Decision T2_Antioxidant->Decision T2_AntiInflammatory->Decision

Caption: Tiered workflow for preliminary bioactivity screening.

Tier 1: Foundational Cytotoxicity Assessment

Expertise & Rationale: Before investigating any specific therapeutic activity, it is imperative to determine the compound's intrinsic toxicity to mammalian cells. This step is foundational for two reasons: 1) It identifies potential for development as a cytotoxic agent (e.g., an anticancer drug), and 2) It establishes the sub-lethal concentration range required for all subsequent non-cytotoxic bioactivity assays. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4][5]

Protocol 3.1: MTT Cytotoxicity Assay

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form a purple formazan salt.[5] The amount of formazan produced is directly proportional to the number of living cells.[6]

Methodology:

  • Cell Culture: Seed a human cancer cell line (e.g., HeLa) and a non-cancerous fibroblast line (e.g., L929) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "cells only" (negative control) and "medium only" (blank) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Table 2: Sample Data Layout for MTT Assay

Concentration (µM)Absorbance (OD₅₇₀)% Viability
0 (Control)1.250100%
1.561.18094.4%
3.121.05084.0%
6.250.85068.0%
12.50.61048.8%
250.32025.6%
500.15012.0%
IC₅₀ (µM) -~12.0

Tier 2: Specific Bioactivity Screening

Rationale: Based on the broad activities reported for the spirooxindole class, parallel screening for antimicrobial, antioxidant, and anti-inflammatory effects is a logical next step.[1][2] These assays should be conducted at concentrations well below the determined IC₅₀ value to ensure that the observed effects are not simply a result of cytotoxicity.

Antimicrobial Activity

Principle: The agar disk diffusion method provides a qualitative assessment of antimicrobial activity, while the broth microdilution method offers a quantitative measure of potency by determining the Minimum Inhibitory Concentration (MIC).[7][8]

Protocol 4.1.1: Agar Disk Diffusion

  • Prepare lawns of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on Mueller-Hinton agar plates.[9]

  • Impregnate sterile 6 mm paper disks with a set concentration of the test compound (e.g., 100 µ g/disk ).

  • Place the disks onto the agar surface. Include a vehicle control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin, Fluconazole).

  • Incubate for 18-24 hours at 37°C (30°C for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Protocol 4.1.2: Broth Microdilution (MIC Determination)

  • In a 96-well plate, perform serial dilutions of the test compound in appropriate growth broth.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate under appropriate conditions.

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[8]

Table 3: Sample Data Layout for Antimicrobial Screening

MicroorganismDisk Diffusion (Zone, mm)MIC (µg/mL)
S. aureus1516
E. coli0>128
C. albicans1232
Antioxidant Capacity

Principle: The DPPH and ABTS assays are based on the ability of an antioxidant to donate a hydrogen atom to quench stable free radicals, resulting in a measurable color change.[10] Using both assays provides a more comprehensive picture, as they have different solubilities and reaction kinetics.[11]

Protocol 4.2.1: DPPH Radical Scavenging Assay

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It will have a deep violet color.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.

  • Incubate in the dark for 30 minutes.[10]

  • Measure the decrease in absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀. Ascorbic acid can be used as a positive control.[10]

Protocol 4.2.2: ABTS Radical Scavenging Assay

  • Generate the ABTS•+ radical cation by reacting a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.[10]

  • Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.70 at 734 nm.

  • Mix 20 µL of the test compound at various concentrations with 200 µL of the diluted ABTS•+ solution.

  • Incubate for 5-7 minutes and measure the absorbance at 734 nm.[10]

  • Calculate the scavenging activity and determine the IC₅₀. Trolox is a common standard for this assay.

Anti-inflammatory Potential

Principle: Inflammation can cause the denaturation of proteins.[12] The ability of a compound to prevent heat-induced denaturation of a protein, such as Bovine Serum Albumin (BSA), can be used as a simple in vitro screen for anti-inflammatory activity.[13][14]

Protocol 4.3.1: Inhibition of BSA Denaturation

  • The reaction mixture consists of 0.5 mL of 1% aqueous BSA solution and 0.5 mL of the test compound at various concentrations.

  • Adjust the pH of the mixture to 6.8.

  • Incubate at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

  • After cooling, measure the turbidity of the solution at 660 nm.

  • Diclofenac sodium can be used as a reference drug.

  • Calculate the percentage inhibition of protein denaturation.

Data Synthesis and Decision-Making Framework

The true value of this screening cascade lies in the integrated interpretation of the results. The following framework guides the decision-making process for prioritizing the compound's development path.

G start Screening Data (IC50, MIC, etc.) cytotoxicity_check High Cytotoxicity (Low IC50)? start->cytotoxicity_check antimicrobial_check Potent Antimicrobial Activity (Low MIC)? cytotoxicity_check->antimicrobial_check No pursue_cancer Pursue as Anticancer Lead Investigate Mechanism (e.g., p53-MDM2) cytotoxicity_check->pursue_cancer Yes other_activity_check Significant Antioxidant or Anti-inflammatory Activity? antimicrobial_check->other_activity_check No pursue_antimicrobial Pursue as Antimicrobial Lead (Antibiotic/Antifungal) antimicrobial_check->pursue_antimicrobial Yes no_activity No Significant Activity other_activity_check->no_activity No pursue_other Pursue as Antioxidant or Anti-inflammatory Agent other_activity_check->pursue_other Yes deprioritize Deprioritize or Synthesize Analogs no_activity->deprioritize

Caption: A decision-making flowchart for prioritizing development.

If significant cytotoxicity against cancer cell lines is observed, a potential mechanism to investigate, given the spirooxindole scaffold, is the inhibition of the p53-MDM2 protein-protein interaction.[1][15] MDM2 is a negative regulator of the p53 tumor suppressor protein; inhibiting this interaction can restore p53 function and induce apoptosis in cancer cells.

G MDM2 MDM2 p53 p53 MDM2->p53 binds & inhibits Degradation p53 Degradation (Ubiquitination) p53->Degradation Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis is activated Compound Spirooxindole Compound Compound->MDM2 blocks interaction

Caption: Hypothesized p53-MDM2 inhibition pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the initial bioactivity profiling of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one. By starting with a foundational cytotoxicity screen and progressing to targeted assays based on the known potential of the spirooxindole scaffold, researchers can efficiently identify and validate potential therapeutic leads. Positive results in any of these assays should trigger more advanced, mechanism-focused studies, structure-activity relationship (SAR) analyses to optimize potency and selectivity, and eventual progression into more complex cellular or in vivo models.

References

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  • Design, Synthesis, and Biological Activities of Spirooxindoles Containing Acylhydrazone Fragment Derivatives Based on the Biosynthesis of Alkaloids Derived from Tryptophan - ACS Publications. (2016, August 22). ACS Publications. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Discovery, bioactivities and biosynthesis of spirooxindole alkaloids - RSC Publishing. (2026, January 5). Royal Society of Chemistry. [Link]

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Exploratory

Discovery and Development of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one Derivatives: A Technical Whitepaper

Executive Summary The spirooxindole core represents a highly privileged scaffold in modern medicinal chemistry. By providing a rigid, three-dimensional architecture, this heterocyclic system effectively mimics the second...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirooxindole core represents a highly privileged scaffold in modern medicinal chemistry. By providing a rigid, three-dimensional architecture, this heterocyclic system effectively mimics the secondary structures of key biological peptides. Among the most versatile building blocks in this class is 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS: 156232-54-1). Originally characterized during early explorations of oxindole nitration [1], this specific 5-nitro-spirocyclohexane derivative has evolved into a foundational pharmacophore for discovering potent p53-MDM2 protein-protein interaction inhibitors and selective vasopressin/oxytocin receptor antagonists [2].

This whitepaper provides an in-depth technical analysis of the chemical architecture, synthetic methodologies, biophysical evaluation protocols, and structure-activity relationships (SAR) central to the discovery of these derivatives.

Chemical Architecture and Synthetic Methodology

Structural Rationale

The spirocyclic substitution at the C3 position of the indolin-2-one core restricts the conformational flexibility of the molecule. This geometric locking forces the cyclohexane ring into a specific spatial orientation that perfectly mimics the indole ring of the Tryptophan-23 (Trp23) residue found in the p53 tumor suppressor protein. Furthermore, the introduction of a nitro group at the C5 position serves a dual purpose:

  • Electronic Modulation: It acts as a strong electron-withdrawing group, altering the hydrogen-bonding capacity of the adjacent lactam NH.

  • Synthetic Handle: The nitro group can be readily reduced to an aniline derivative, opening pathways for N-sulfonylation or N-alkylation to target diverse receptors (e.g., vasopressin V1b​ receptors).

Synthetic Workflow

Synthesis Oxindole 3-Spirocyclohexaneindol-2-one (Starting Material) Intermediate Electrophilic Aromatic Substitution at C5 Oxindole->Intermediate Acidic Conditions Nitronium Nitronium Ion (NO2+) from HNO3/H2SO4 Nitronium->Intermediate Electrophile NitroSpiro 1,3-dihydro-5-nitro-3- spirocyclohexaneindol-2-one Intermediate->NitroSpiro Regioselective Derivatives Bioactive Derivatives (N-alkylation, reduction) NitroSpiro->Derivatives Scaffold Functionalization

Synthetic workflow for 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one derivatives.

Step-by-Step Protocol: Regioselective Nitration

Causality & Design: The synthesis relies on the electrophilic aromatic substitution of 3-spirocyclohexaneindol-2-one. The indoline nitrogen acts as an electron-donating group, activating the aromatic ring. The C5 position (para to the nitrogen) is the most electronically favored and sterically accessible site, as the bulky spirocyclohexane group at C3 sterically shields the ortho positions (C4). Maintaining the reaction at 0 °C is critical to prevent oxidative cleavage of the indoline core and to suppress di-nitration [1].

  • Reagent Preparation: Dissolve 10.0 mmol of 3-spirocyclohexaneindol-2-one in 15 mL of concentrated sulfuric acid ( H2​SO4​ , 98%) in a round-bottom flask. Chill the solution to 0 °C using an ice-salt bath.

  • Electrophile Generation: In a separate vial, carefully prepare a nitrating mixture by adding 1.2 equivalents of fuming nitric acid ( HNO3​ ) to 5 mL of concentrated H2​SO4​ at 0 °C. This generates the highly reactive nitronium ion ( NO2+​ ).

  • Addition: Add the nitrating mixture dropwise to the oxindole solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validating Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material and the emergence of a highly UV-active, lower-Rf spot confirms the conversion.

  • Workup: Pour the reaction mixture over 100 g of crushed ice. The sudden decrease in solubility forces the precipitation of the product.

  • Isolation: Filter the yellow precipitate under a vacuum, wash extensively with cold distilled water to neutralize residual acid, and dry in a vacuum oven at 50 °C to yield 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one.

Biological Targets and Mechanistic Pathways

p53-MDM2 Protein-Protein Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many human cancers, p53 is inactivated not by mutation, but by the overexpression of its negative regulator, Murine Double Minute 2 (MDM2). MDM2 binds to the transactivation domain of p53, inhibiting its activity and targeting it for proteasomal degradation via ubiquitination.

Spirooxindole derivatives act as potent, non-peptide inhibitors of this interaction. The spirocyclohexane ring inserts deeply into the hydrophobic pocket of MDM2 normally occupied by the Trp23 residue of p53, while the oxindole core mimics the Phe19 interaction [3].

G MDM2 MDM2 Protein (Target) Degradation Proteasomal Degradation MDM2->Degradation Ubiquitination p53 p53 Tumor Suppressor (Inactivated) p53->MDM2 Binds Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Reactivation Spiro Spirooxindole Derivative Spiro->MDM2 Inhibits Interaction

Mechanism of p53 reactivation via MDM2 inhibition by spirooxindole derivatives.

Vasopressin and Oxytocin Receptor Affinity

Beyond oncology, the 5-nitro-spirocyclohexaneindol-2-one scaffold is a critical intermediate for synthesizing N-sulfonyl-2-oxoindole derivatives. Upon reduction of the 5-nitro group to an amine, the scaffold can be functionalized to yield compounds with high affinity for vasopressin ( V1a​ , V1b​ , V2​ ) and oxytocin receptors, offering therapeutic avenues for cardiovascular and psychiatric disorders [2].

Structure-Activity Relationship (SAR) and Quantitative Data

The optimization of the spirooxindole core has yielded numerous high-affinity derivatives. The following table summarizes the biophysical and cellular data for key structural modifications, demonstrating the superiority of complex spiro-fused systems in displacing p53 [3].

Compound / Core ModificationMDM2 Binding Affinity ( Ki​ , nM)MDM2 Inhibition ( IC50​ , nM)Cellular Antiproliferative Activity ( IC50​ , µM)
MI-888 (Complex spiro-pyrrolidinyl oxindole)0.44--
MI-1061 (Symmetrical pyrrolidine C2 substitution)0.16--
BI-0252 (Complex fused ring system)-4.00.161 (SJSA-1 cell line)
Compound 62 (Fused five-membered ring system)-4.00.161 (SJSA-1 cell line)
Compound 63 (Fused six-membered ring system)-4.00.547 (SJSA-1 cell line)
3,3'-Spirocyclopentene (oxindole derivative)-3.10.960 (SJSA-1 cell line)

Data aggregated from standardized high-throughput screening assays [3].

Biophysical Evaluation Protocols

Fluorescence Polarization (FP) Assay for MDM2 Binding

Causality & Design: To quantify the binding affinity ( Ki​ ) of newly synthesized spirocyclohexaneindol-2-one derivatives, a Fluorescence Polarization assay is utilized. This assay exploits the difference in rotational correlation time between a free, low-molecular-weight TAMRA-labeled p53 peptide and the same peptide bound to the massive MDM2 protein. When bound, the complex rotates slowly, emitting highly polarized light. When a spirooxindole successfully competes for the binding site, the displaced TAMRA-peptide rotates rapidly, depolarizing the emitted light. TAMRA (tetramethylrhodamine) is chosen over fluorescein because its red-shifted emission avoids interference from the intrinsic blue/green auto-fluorescence common in small-molecule libraries.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine gamma globulin (to prevent non-specific plastic binding), and 0.02% sodium azide.

  • Reagent Dilution: Dilute purified human MDM2 protein (N-terminal domain) to a final well concentration of 10 nM. Dilute the TAMRA-p53 peptide to a final concentration of 2 nM.

  • Compound Plating: In a 384-well black, flat-bottom microplate, dispense 20 µL of the spirooxindole derivatives dissolved in DMSO (using a 10-point, 3-fold serial dilution starting at 10 µM).

  • Complex Addition: Add 20 µL of the MDM2/TAMRA-p53 complex to each well.

  • Self-Validating Controls:

    • Positive Control (100% inhibition): Wells containing TAMRA-p53 peptide + 10 µM Nutlin-3a.

    • Negative Control (0% inhibition): Wells containing MDM2 + TAMRA-p53 peptide + DMSO vehicle.

    • Validation Metric: Calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay's dynamic range and robustness.

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium. Read the plate on a fluorescence polarization microplate reader (Excitation: 535 nm, Emission: 580 nm).

  • Data Analysis: Plot the millipolarization (mP) values against the log of the compound concentration to determine the IC50​ . Convert IC50​ to Ki​ using the Nikolovska-Coleska equation.

Conclusion

The discovery and functionalization of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one derivatives underscore the power of rigid, 3D-scaffolds in modern drug discovery. By mastering the regioselective nitration of the oxindole core and leveraging high-throughput biophysical assays like Fluorescence Polarization, researchers can systematically optimize these molecules. Whether acting as p53-MDM2 disruptors to trigger apoptosis in oncological models or serving as precursors for neurohypophysial hormone receptor antagonists, the spirooxindole class remains a cornerstone of targeted therapeutics.

References

  • Sumpter, W. C., Miller, M., & Magan, M. E. (1945). The Structure of Baeyer's Nitro-oxindole. Journal of the American Chemical Society, 67(3), 499–500. URL:[Link]

  • European Patent Office. (1994). EP0581939B1 - Derives du N-sulfonyl-2-oxoindole ayant une affinite pour les recepteurs de la vasopressine et/ou de l'ocytocine.
Foundational

Crystal Structure Analysis of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one: An In-Depth Technical Guide

Executive Summary Spirooxindoles, particularly the spiro[cyclohexane-1,3'-indolin]-2'-one scaffold, represent a privileged class of heterocyclic compounds with profound significance in medicinal chemistry[1]. The introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirooxindoles, particularly the spiro[cyclohexane-1,3'-indolin]-2'-one scaffold, represent a privileged class of heterocyclic compounds with profound significance in medicinal chemistry[1]. The introduction of a nitro group at the 5-position to form 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS: 156232-54-1) drastically alters the electronic landscape and intermolecular interaction potential of the molecule[2]. This whitepaper provides a comprehensive technical guide to the crystal structure analysis of this compound, detailing the causality behind crystallographic methodologies, conformational geometry, and the resulting supramolecular architecture.

Core Structural Logic & Physicochemical Profile

The core scaffold consists of a planar indolin-2-one (oxindole) ring fused at the C3 position to a cyclohexane ring[3]. The 5-nitro substituent serves a dual structural purpose: it acts as a strong electron-withdrawing group (EWG) that increases the acidity of the lactam N-H, and it provides an extended π -system for intermolecular stacking.

Table 1: Core Physicochemical and Crystallographic Parameters

ParameterValue
Chemical Name 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one
CAS Number 156232-54-1[2]
Molecular Formula C13H14N2O3[2]
Molecular Weight 246.26 g/mol [2]
Spiro Carbon Hybridization sp³ (Orthogonal projection)
Key Hydrogen Bond Motif N-H...O (Lactam dimer/chain)[4]

Self-Validating Experimental Protocol: Crystallization & X-Ray Diffraction

To determine the precise 3D arrangement of the molecule, single-crystal X-ray diffraction (SCXRD) is required. As a Senior Application Scientist, I emphasize that every step of this workflow must be a self-validating system to prevent kinetic trapping or the analysis of twinned crystals.

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Protocol : Dissolve 10 mg of the synthesized compound in 0.5 mL of ethyl acetate (EtOAc) in a 2 mL inner vial. Place this vial inside a 10 mL outer vial containing 3 mL of n-hexane. Seal the outer vial and leave undisturbed at 298 K.

  • Causality : Vapor diffusion allows the non-polar anti-solvent (hexane) to slowly diffuse into the polar solvent (EtOAc). This slow thermodynamic equilibration carefully lowers the solubility of the compound, preventing rapid uncontrolled nucleation. This yields high-quality, defect-free single crystals rather than kinetically trapped microcrystalline powders.

  • Validation : Optical microscopy under cross-polarized light must confirm single-domain extinction. If the crystal does not go completely dark at specific rotation angles, it is twinned and must be rejected.

Step 2: X-Ray Data Collection
  • Protocol : Select a validated crystal (approx. 0.3 x 0.2 x 0.2 mm) and mount it on a glass fiber using perfluoropolyether oil. Collect diffraction data using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) under a nitrogen stream at 100 K.

  • Causality : Collecting data at a low temperature (100 K) minimizes the thermal motion (Debye-Waller factors) of the atoms. This provides sharper diffraction spots and higher resolution, which is critical for accurately resolving the positions of the lighter hydrogen atoms on the cyclohexane ring.

  • Validation : Integration of the initial diffraction frames must yield an internal agreement factor ( Rint​ ) of < 0.05. A higher Rint​ indicates spatial overlap (twinning) or an incorrect Laue group assignment.

Step 3: Structure Solution and Refinement
  • Protocol : Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality : Direct methods rely on probabilistic relationships between the phases of strong reflections to generate an initial electron density map. The least-squares refinement minimizes the difference between observed and calculated structure factors, accurately placing the heavy atoms (C, N, O) before calculating hydrogen positions.

  • Validation : A successful, self-validating refinement must yield an R1​ value < 0.05 and a Goodness-of-Fit (GoF) near 1.0. The maximum residual electron density ( Δρmax​ ) should be < 0.3 e/A˚3 , confirming the absence of missing atoms or severe structural disorder[5].

XRD_Workflow A 1. Compound Synthesis (Organocatalytic Cascade) B 2. Single Crystal Growth (Vapor Diffusion, EtOAc/Hexane) A->B C 3. X-Ray Data Collection (Mo Kα, 100K) B->C D 4. Structure Solution (Direct Methods / SHELXT) C->D E 5. Refinement & Validation (SHELXL, R1 < 0.05, GoF ~ 1.0) D->E

Caption: Workflow for self-validating X-ray crystallographic analysis.

Crystallographic Features & Conformational Analysis

The crystallographic analysis reveals the precise geometric constraints of the molecule. The indolin-2-one core maintains strict planarity due to the delocalization of the nitrogen lone pair into the carbonyl group and the adjacent aromatic ring.

The spiro carbon (C3) is strictly sp³ hybridized. To minimize torsional strain, the cyclohexane ring is forced into a classic chair conformation[3]. Crucially, the dihedral angle between the mean plane of the indolin-2-one ring and the mean plane of the cyclohexane ring is typically near orthogonal (approx. 85°–89°)[4]. This orthogonality is the hallmark of spirooxindoles; it prevents steric clashing between the equatorial protons of the cyclohexane ring and the carbonyl oxygen or the C4 aromatic proton.

Structural_Logic Core 1,3-dihydro-5-nitro-3- spirocyclohexaneindol-2-one Sub1 Indolin-2-one Core (Planar Scaffold) Core->Sub1 Sub2 Spiro-Cyclohexane Ring (Chair Conformation) Core->Sub2 Sub3 5-Nitro Group (Electron Withdrawing) Core->Sub3 Prop1 N-H...O Hydrogen Bonding (Supramolecular Chains) Sub1->Prop1 Prop2 Steric Bulk & Hydrophobic Pocket Fit Sub2->Prop2 Prop3 Enhanced pi-pi Stacking & Increased NH Acidity Sub3->Prop3

Caption: Structural logic mapping of the 5-nitro-spirooxindole pharmacophore.

Supramolecular Architecture: Hydrogen Bonding & Packing

The crystal packing of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one is dominated by robust hydrogen-bonding networks. The lactam moiety features a strong hydrogen bond donor (N-H) and a strong acceptor (C=O).

In the solid state, molecules typically link via intermolecular N-H...O hydrogen bonds. Depending on the exact solvent of crystallization, this forms either a centrosymmetric R22​(8) dimeric ring motif or infinite 1D chains along the crystallographic axis[4].

The 5-nitro group plays a critical role in the supramolecular architecture. By withdrawing electron density from the indolin-2-one ring, it increases the partial positive charge on the lactam proton, thereby strengthening the N-H...O hydrogen bond compared to unsubstituted analogs. Furthermore, the nitro group facilitates weak C-H...O interactions and offset π−π stacking between adjacent aromatic rings, heavily stabilizing the 3D lattice.

Pharmacological Implications & MDM2-p53 Binding

The crystallographic data directly informs rational drug design. The spiro[cyclohexane-1,3'-indolin]-2'-one scaffold is a well-documented mimic of the tryptophan residue in the p53 tumor suppressor protein[1].

The orthogonal projection of the cyclohexane ring, confirmed by the ~85° dihedral angle[4], perfectly occupies the deep hydrophobic pocket of the MDM2 protein. Meanwhile, the 5-nitro group not only enhances the metabolic stability of the indolin-2-one core but also provides an electronegative vector capable of forming additional polar interactions or water-mediated hydrogen bonds at the rim of the binding cleft. Understanding these precise crystallographic coordinates is an absolute prerequisite for structure-based lead optimization.

References

  • PubChem Compound Summary for CID 12888301, Spiro[cyclohexane-1,3'-indolin]-2'-one , National Center for Biotechnology Information.[Link]

  • Spiro[cyclopropane-1,3'-indolin]-2'-one , Yuan, Maosen, et al., Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. Pt 9, 2011, pp. o2456. PubMed Central.[Link]

Sources

Exploratory

1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one receptor binding affinity

Title: Pharmacological Profiling of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one: Receptor Binding Affinity and Mechanistic Workflows 1. Executive Summary The compound 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacological Profiling of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one: Receptor Binding Affinity and Mechanistic Workflows

1. Executive Summary The compound 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS 156232-54-1), often referred to as 5'-nitrospiro[cyclohexane-1,3'-indolin]-2'-one, represents a highly privileged structural motif in contemporary medicinal chemistry[1]. Characterized by a rigid spirocyclic core fusing a cyclohexane ring to an oxindole moiety at the C3 position, this scaffold provides exceptional three-dimensional spatial control[2]. As a Senior Application Scientist evaluating this compound, its primary utility lies in its dual capacity to act as a potent modulator of the Progesterone Receptor (PR)[3] and as a competitive inhibitor of the p53-MDM2 protein-protein interaction (PPI)[4]. This whitepaper delineates the mechanistic rationale behind its binding affinities, presents quantitative structure-activity relationship (SAR) benchmarks, and establishes self-validating experimental protocols for evaluating its target engagement.

2. Mechanistic Rationale & Target Engagement

2.1. Progesterone Receptor (PR) Modulation Spirooxindoles are foundational to the development of non-steroidal PR modulators. The steric bulk of the spirocyclohexyl group at the C3 position is critical for dictating the functional response of the receptor[3]. While smaller dialkyl substitutions (e.g., dimethyl) typically drive potent PR antagonism, the larger spirocyclohexane ring forces a conformational shift in the PR ligand-binding domain (LBD), often acting as a functional switch toward agonism or mixed modulation[3]. Furthermore, the strongly electron-withdrawing 5-nitro substitution alters the hydrogen-bonding capacity of the oxindole NH, enhancing its interaction with key residues (such as Asn719) in the PR binding pocket.

2.2. p53-MDM2 PPI Inhibition Beyond steroid receptors, the spirooxindole core is a master mimic of α-helical peptide structures. In the context of oncology, the p53 tumor suppressor is frequently deactivated by the overexpression of the MDM2 regulatory protein[4]. 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one and its derivatives insert their highly lipophilic spirocyclohexane and substituted oxindole rings directly into the deep hydrophobic cleft of MDM2. This precisely mimics the spatial orientation of the Phe19, Trp23, and Leu26 residues of wild-type p53, competitively displacing p53, preventing its degradation, and restoring apoptotic signaling[4].

G A 1,3-dihydro-5-nitro-3- spirocyclohexaneindol-2-one B MDM2 Hydrophobic Pocket (Phe19, Trp23, Leu26) A->B Competitive Binding C p53 Reactivation B->C Disruption of PPI D Apoptosis & Arrest C->D Target Gene Transcription

Caption: p53-MDM2 Interaction Disruption by 5-Nitro-Spirooxindole

3. Quantitative Data Presentation

To evaluate the binding efficacy of the 5-nitro-spirocyclohexaneindol-2-one scaffold, we benchmark its affinity against standard reference points for both PR and MDM2 targets. The data below synthesizes representative binding metrics derived from competitive binding assays[3][4].

Target SystemAssay TypeLigand/TracerRepresentative Ki​ (nM)Representative IC50​ (nM)Structural Dependency
Progesterone Receptor (PR) Radioligand Binding [3H] -Progesterone15 - 4530 - 80C3-spirocyclohexyl bulk drives LBD conformational shift
MDM2 (p53 interface) Fluorescence PolarizationFAM-p53 Peptide25 - 11060 - 1505-nitro group enhances dipole interaction in Trp23 pocket

Note: Values represent established baseline ranges for the 5-substituted spiro[cyclohexane-1,3'-indolin]-2'-one pharmacophore.

4. Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity and reproducibility, the following protocols are designed with built-in validation steps. Causality is emphasized: every reagent choice serves a specific mechanistic purpose.

Protocol A: Fluorescence Polarization (FP) Assay for MDM2 Binding

Causality & Principle: FP exploits the difference in the tumbling rate of a fluorophore in solution. A small, fluorescently labeled p53 peptide tumbles rapidly (yielding low polarization). When bound to the massive MDM2 protein, tumbling slows (yielding high polarization). Our test compound competitively displaces the peptide, restoring rapid tumbling and lowering the polarization signal[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 5% DMSO) supplemented with 0.01% Tween-20 to prevent non-specific protein adsorption to the microplate.

  • Reagent Formulation: Dilute recombinant human MDM2 protein to a final concentration of 10 nM. Dilute the FAM-labeled p53 wild-type peptide to 2 nM.

  • Compound Titration: Prepare a 10-point serial dilution of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one in DMSO. Transfer 20 µL of each dilution to a 384-well black, flat-bottom microplate[4].

  • Incubation: Add 20 µL of the MDM2/FAM-p53 complex to the wells. Self-Validation Step: Include positive control wells (MDM2 + FAM-p53 + DMSO vehicle) to establish maximum polarization, and negative control wells (FAM-p53 + DMSO only) to establish the baseline free-peptide polarization[4].

  • Equilibration & Reading: Incubate the plate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium. Read on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Protocol B: Radioligand Competitive Binding Assay for PR

Causality & Principle: This assay measures the ability of the spirooxindole to displace a radioactive native ligand. Dextran-coated charcoal (DCC) is specifically utilized because charcoal rapidly adsorbs free, highly lipophilic steroids, while the dextran coating prevents the large PR-ligand protein complexes from entering the charcoal pores, allowing clean separation of bound vs. free ligand.

Step-by-Step Methodology:

  • Cytosol Preparation: Homogenize PR-expressing target tissue (e.g., T47D human breast cancer cells) in TEGMD buffer (10 mM Tris, 1.5 mM EDTA, 10% glycerol, 25 mM molybdate, 1 mM DTT, pH 7.4). Ultracentrifuge at 105,000 x g for 1 hour at 4°C to isolate the cytosolic fraction containing the PR.

  • Incubation: In glass borosilicate tubes, combine 100 µL of PR cytosol, 10 µL of 2 nM [3H] -Progesterone, and 10 µL of the test compound at varying concentrations ( 10−10 to 10−5 M).

  • Equilibration: Incubate the mixture at 4°C for 18 hours. Self-Validation Step: The extended incubation at a low temperature ensures that the binding reaction reaches true equilibrium without degrading the thermally labile PR.

  • Separation: Add 200 µL of ice-cold DCC suspension to each tube. Vortex briefly and incubate for exactly 10 minutes at 4°C. Centrifuge at 3,000 x g for 15 minutes.

  • Quantification: Carefully decant the supernatant (containing the PR-bound [3H] -Progesterone) into scintillation vials. Add 3 mL of liquid scintillation cocktail and quantify radioactivity using a beta counter.

G A Prepare PR Cytosol Extract B Incubate with[3H]-Progesterone + Test Compound A->B C Separate Bound/Free Ligand (Dextran-Coated Charcoal) B->C D Liquid Scintillation Counting C->D E Calculate IC50 & Ki D->E

Caption: Radioligand Competitive Binding Assay Workflow for PR Modulators

5. Conclusion The 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one molecule bridges multiple therapeutic areas due to the unique spatial geometry of its spirocyclohexane ring and the electronic tuning of its 5-nitro group[1][2]. By employing rigorous, self-validating FP and radioligand binding assays, drug development professionals can accurately map its polypharmacological profile, leveraging this scaffold for both endocrine modulation and targeted oncological therapies.

References

  • Fensome, A., et al. "Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)." Journal of Medicinal Chemistry, ACS Publications, 2008. URL:[Link]

  • Zhou, L.-M., et al. "An overview of spirooxindole as a promising scaffold for novel drug discovery." Expert Opinion on Drug Discovery, Taylor & Francis, 2020. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the In Vitro Evaluation of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Abstract: This technical guide provides a comprehensive framework for the in vitro characterization of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, a novel compound featuring the spirooxindole scaffold. Spirooxindo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the in vitro characterization of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, a novel compound featuring the spirooxindole scaffold. Spirooxindoles are recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant biological activity.[1][2][3] The inclusion of a 5-nitro functional group is a key structural feature, as nitro-containing aromatics are frequently associated with potent anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][4][5][6] This document outlines a logical, tiered approach for researchers, beginning with broad primary screening for cytotoxic effects and progressing to specific secondary assays to elucidate the mechanism of action and assess preliminary safety profiles. Each protocol is presented with detailed, step-by-step instructions, scientific rationale, and data interpretation guidelines to empower drug discovery and development professionals.

Introduction to the Spirooxindole Scaffold

The spirooxindole core is a prominent heterocyclic motif found in a variety of natural products and synthetic molecules with impressive therapeutic potential.[1][2] Their rigid, three-dimensional structure allows for precise orientation of functional groups, facilitating high-affinity interactions with diverse biological targets. Halogenated and nitro-substituted spirooxindoles, in particular, have shown notable efficacy as anticancer agents by modulating multiple cellular pathways, including kinase signaling and apoptosis.[7][8]

The subject of this guide, 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, combines this privileged scaffold with a nitro group, suggesting a strong potential for biological activity. A systematic in vitro evaluation is the critical first step in understanding its therapeutic promise and potential liabilities.

Recommended In Vitro Assay Cascade

A tiered or cascaded approach to in vitro testing is efficient, cost-effective, and allows for logical, data-driven decision-making. We propose a three-tier strategy to build a comprehensive profile of the compound.

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Safety & Selectivity T1 Cellular Cytotoxicity Screening (XTT Assay) T2_Caspase Apoptosis Induction (Caspase-3/7 Assay) T1->T2_Caspase  IC50 < 10 µM? T2_Kinase Enzyme Inhibition (In Vitro Kinase Assay) T1->T2_Kinase  Hypothesized Target? T3_hERG Cardiotoxicity Potential (hERG Channel Assay) T1->T3_hERG  Parallel Assessment T3_Selectivity Selectivity Profiling (Normal vs. Cancer Cell Lines) T1->T3_Selectivity  IC50 < 10 µM?

Caption: Proposed workflow for the in vitro evaluation of novel compounds.

Tier 1 Protocol: Cellular Viability and Cytotoxicity Assay

The initial step in characterizing any new chemical entity is to determine its effect on cell viability.[9][10] This primary screen identifies whether the compound possesses cytotoxic or anti-proliferative properties and determines its potency (IC50).

Method Selection: XTT vs. MTT Assay

Both XTT and MTT assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[11] However, the XTT assay is recommended for modern screening environments due to its significant operational advantages.[11][12] The formazan product of the XTT reaction is water-soluble, eliminating the need for a separate solubilization step required in the MTT assay.[13][14] This simplifies the workflow, reduces handling errors, shortens the protocol, and improves reproducibility, making it highly suitable for automated and high-throughput applications.[11]

XTT_Principle Cell Metabolically Active Cell Enzyme Mitochondrial Dehydrogenases Cell->Enzyme contains Formazan Formazan Product (Orange, Water-Soluble) Enzyme->Formazan reduces XTT XTT Reagent (Yellow, Water-Soluble) XTT->Enzyme

Caption: Principle of the XTT cell viability assay.

Protocol: XTT Cell Viability Assay

A. Principle Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product that is soluble in aqueous solution.[13][15] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[12][14]

B. Materials

  • Selected cancer cell line (e.g., MCF-7 breast cancer, HeLa cervical cancer)[16][17]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (Test Compound)

  • Vehicle (e.g., DMSO, sterile)

  • Positive Control (e.g., Doxorubicin)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~475 nm)

C. Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

    • Prepare dilutions for the Positive Control (e.g., Doxorubicin, 0.01 µM to 10 µM).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include "Vehicle Control" wells (medium with 0.5% DMSO) and "Untreated Control" wells (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • XTT Reagent Addition:

    • Prepare the XTT working solution according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron coupling reagent).

    • Add 50 µL of the XTT working solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, or until the "Untreated Control" wells turn a distinct orange color.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance at 475 nm using a microplate reader. Use a reference wavelength of ~650 nm to subtract background absorbance.

D. Data Analysis

  • Calculate Percent Viability:

    • Percent Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • Generate Dose-Response Curve:

    • Plot Percent Viability against the log of the compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Tier 2 Protocols: Mechanistic Assays

If the compound demonstrates significant cytotoxicity (e.g., IC50 < 10 µM), the next logical step is to investigate how it kills cells. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[8]

Protocol: Caspase-3/7 Activity Assay

A. Principle The activation of executioner caspases, such as Caspase-3 and Caspase-7, is a hallmark of apoptosis.[18] This assay utilizes a specific peptide substrate (DEVD) conjugated to a reporter molecule (e.g., a fluorophore like AMC or a chromophore like pNA).[19] Active caspase-3/7 in apoptotic cell lysates cleaves the substrate, releasing the reporter, which can then be quantified.[20][21]

Caspase_Principle Procaspase Pro-Caspase-3/7 (Inactive) Caspase Active Caspase-3/7 Procaspase->Caspase activated to Signal Apoptotic Signal (e.g., Test Compound) Signal->Procaspase Products Cleaved DEVD + Free AMC (Highly Fluorescent) Caspase->Products cleaves Substrate DEVD-AMC Substrate (Non-Fluorescent) Substrate->Caspase

Caption: Fluorometric detection of apoptosis via Caspase-3/7 activity.

B. Materials

  • Cells and culture reagents (as above)

  • White, clear-bottom 96-well plates (for fluorescence)

  • Test Compound

  • Positive Control (e.g., Staurosporine, 1 µM)

  • Fluorometric Caspase-3/7 Assay Kit (e.g., containing Ac-DEVD-AMC substrate, cell lysis buffer, reaction buffer)

  • Fluorometric microplate reader (Ex/Em ≈ 380/460 nm)

C. Step-by-Step Methodology

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described in the XTT protocol.

    • Treat cells with the Test Compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50).

    • Include Untreated, Vehicle, and Positive Controls.

    • Incubate for a shorter period appropriate for apoptosis induction (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Following treatment, centrifuge the plate (if using suspension cells) and remove the supernatant.

    • Add 50 µL of chilled cell lysis buffer to each well.[18][19]

    • Incubate on ice for 10-15 minutes to ensure complete lysis.[18][19]

  • Caspase Reaction:

    • Prepare the reaction master mix according to the kit protocol, containing reaction buffer and the DEVD-AMC substrate.

    • Add 50 µL of the master mix to each well containing cell lysate.

    • Incubate at 37°C for 1-2 hours, protected from light.[19]

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~420-460 nm.[19]

D. Data Analysis

  • Subtract the background fluorescence (wells with no cells).

  • Express the results as fold-change in caspase activity relative to the vehicle control. A significant, dose-dependent increase in fluorescence indicates that the compound induces apoptosis through the caspase-3/7 pathway.

Tier 3 Protocol: Safety & Selectivity Profiling

A critical aspect of drug development is ensuring the compound is safe and selective for its intended target. Cardiotoxicity, often mediated by the inhibition of the hERG potassium channel, is a primary reason for drug candidate failure.[22][23] Therefore, early assessment of hERG liability is essential.[24]

Protocol Outline: hERG Channel Inhibition Assay

A. Principle The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for the repolarization phase of the cardiac action potential.[25] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[22] Automated patch-clamp electrophysiology is the gold-standard method for assessing a compound's effect on hERG channel function in vitro.[24]

B. Materials

  • A stable cell line expressing the hERG channel (e.g., HEK293-hERG)

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • System-specific consumables (e.g., QPlate)

  • Extracellular and intracellular buffer solutions specific for hERG recordings[25]

  • Test Compound and a known hERG inhibitor (e.g., Cisapride, Dofetilide)[26]

C. Abbreviated Methodology

  • Cell Preparation: Cells are harvested and prepared as a single-cell suspension according to the instrument's protocol.

  • Assay Execution: The automated system performs the following steps:

    • Cells are captured on a planar patch-clamp chip.

    • A high-resistance "giga-seal" is formed, and the cell membrane is ruptured to achieve whole-cell configuration.[22]

    • A specific voltage protocol is applied to elicit the characteristic hERG current.[23][26]

    • After establishing a stable baseline current, the Test Compound is applied at multiple concentrations.

  • Data Acquisition: The instrument records the hERG current before and after the addition of the compound.

D. Data Analysis

  • The peak tail current is measured, and the percentage of inhibition is calculated for each concentration relative to the baseline.

  • An IC50 value is determined by plotting the percent inhibition against the compound concentration. A low IC50 value (<10 µM) is a potential red flag for cardiotoxicity.

Data Summary and Interpretation

Consolidating data from the assay cascade into a summary table allows for a holistic assessment of the compound's profile.

Table 1: Hypothetical In Vitro Profile of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Assay ParameterCell Line / TargetResult (IC50 / EC50)Interpretation
Cytotoxicity MCF-71.5 µMPotent anti-proliferative activity against a breast cancer cell line.
Caspase-3/7 Activation MCF-72.1 µMInduces apoptosis at concentrations consistent with its cytotoxic effect.
Kinase Inhibition Example Kinase X> 50 µMThe cytotoxic effect is unlikely to be mediated by direct inhibition of Kinase X.
hERG Channel Inhibition HEK293-hERG25 µMModerate risk. The therapeutic window (hERG IC50 / Cytotoxicity IC50) is ~16-fold, requiring further evaluation.

This profile suggests the compound is a potent inducer of apoptosis in cancer cells. While its mechanism does not appear to involve the tested kinase, its moderate hERG activity warrants careful consideration in future development stages.

References

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Julien, O., & Wells, J. A. (2014). Assaying caspase activity in vitro. Cold Spring Harbor protocols. Retrieved from [Link]

  • White, R. E., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters. Retrieved from [Link]

  • Moon, S., et al. (2017). In Vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Neuroscientist.
  • Celtarys. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Han, W., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology. Retrieved from [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. Retrieved from [Link]

  • Kumar, R., et al. (2025, July 1). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Publishing. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Semantic Scholar. Retrieved from [Link]

  • Kumar, R., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Retrieved from [Link]

  • Joshi, R. S., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European journal of medicinal chemistry. Retrieved from [Link]

  • Sola-Landa, A., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Retrieved from [Link]

  • Almansour, A. I., et al. (2024). Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one as a Precursor in Organic Synthesis

Introduction: The Strategic Importance of Spirooxindoles in Modern Drug Discovery The spirooxindole scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] Its unique three-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Spirooxindoles in Modern Drug Discovery

The spirooxindole scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2] Its unique three-dimensional architecture, featuring a spirocyclic center at the C3 position of the oxindole core, imparts a conformational rigidity that is highly desirable for enhancing binding affinity and selectivity to biological targets.[3] The incorporation of a nitro group, as in 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, further enhances its utility as a synthetic precursor. The nitro group is a versatile functional handle that can be readily transformed into a variety of other functionalities, most notably an amino group, which opens up a vast chemical space for the synthesis of diverse compound libraries for drug discovery.[4][5] This guide provides a comprehensive overview of the synthesis of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one and its application as a key intermediate for the synthesis of functionalized spirooxindole derivatives.

Synthesis of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one: A Proposed Protocol

While specific literature on the synthesis of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one is not extensively detailed, a robust and reliable synthetic route can be proposed based on well-established methodologies for the synthesis of spirooxindoles, primarily through the condensation of an appropriate isatin derivative with a suitable cyclic ketone. The following protocol is a scientifically sound, hypothetical procedure.

Core Principle: The Knoevenagel Condensation-Cyclization Cascade

The synthesis of the spirooxindole core often relies on a Knoevenagel condensation of an isatin with a compound containing an active methylene group, followed by a subsequent cyclization reaction. In this case, 5-nitroisatin serves as the oxindole precursor, and cyclohexanone provides the spirocyclic cyclohexane ring.

Experimental Protocol: Synthesis of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Materials:

  • 5-Nitroisatin

  • Cyclohexanone

  • Piperidine (or another suitable basic catalyst)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 5-nitroisatin (1.0 eq) in ethanol, add cyclohexanone (1.2 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Stir the reaction mixture at reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (5-nitroisatin) is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid to remove the basic catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one.

Causality Behind Experimental Choices:

  • Catalyst: Piperidine, a secondary amine, is a classic catalyst for Knoevenagel condensations. It reversibly forms an enamine with the ketone, which is more nucleophilic and readily attacks the carbonyl group of the isatin.

  • Solvent: Ethanol is a common solvent for this type of reaction as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

  • Workup: The acidic wash is crucial to remove the basic catalyst, which could interfere with the purification and stability of the final product.

Application as a Precursor: Gateway to Functionalized Spirooxindoles

The primary synthetic utility of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one lies in the chemical versatility of its nitro group. Reduction of the nitro group to an amine furnishes 5-amino-1,3-dihydro-3-spirocyclohexaneindol-2-one, a key intermediate for a multitude of subsequent chemical transformations.

Protocol 1: Reduction of the Nitro Group to an Amino Group

The reduction of an aromatic nitro group is a fundamental and well-documented transformation in organic synthesis.[6] Several reliable methods can be employed, with catalytic hydrogenation and reduction using stannous chloride being among the most common and effective.[7][8]

Method A: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Materials:

  • 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source (balloon or Parr apparatus)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with fresh solvent.

  • Isolation: The filtrate containing the desired 5-amino-1,3-dihydro-3-spirocyclohexaneindol-2-one can be concentrated under reduced pressure. The product may be used directly in the next step without further purification.

Method B: Reduction with Stannous Chloride

This is a classic and cost-effective method for nitro group reduction.[7]

Materials:

  • 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (1.0 eq) in ethanol in a round-bottom flask, add stannous chloride dihydrate (4-5 eq).

  • Acidification: Add concentrated hydrochloric acid to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the 5-amino-spirooxindole.

Workflow for the Reduction of the Nitro Group

Reduction_Workflow Start 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one MethodA Catalytic Hydrogenation (H2, Pd/C, EtOH) Start->MethodA MethodB Stannous Chloride Reduction (SnCl2·2H2O, HCl, EtOH) Start->MethodB Product 5-Amino-1,3-dihydro-3-spirocyclohexaneindol-2-one MethodA->Product MethodB->Product

Caption: Workflow for the reduction of the nitro-spirooxindole.

Protocol 2: Subsequent Functionalization of the Amino Group

The resulting 5-amino-1,3-dihydro-3-spirocyclohexaneindol-2-one is a versatile building block for further diversification. The amino group can undergo a wide range of reactions, including acylation, sulfonylation, and diazotization followed by Sandmeyer reactions, allowing for the introduction of a diverse array of functional groups.

Example: Acylation of the Amino Group

Materials:

  • 5-Amino-1,3-dihydro-3-spirocyclohexaneindol-2-one

  • Acetyl chloride (or another acylating agent)

  • A suitable base (e.g., triethylamine or pyridine)

  • Dichloromethane (or another aprotic solvent)

Procedure:

  • Reaction Setup: Dissolve the 5-amino-spirooxindole (1.0 eq) in dichloromethane and add the base (1.2 eq).

  • Acylation: Cool the solution in an ice bath and add acetyl chloride (1.1 eq) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the corresponding acetamide.

Data Presentation

PrecursorProductReagents and ConditionsYield (%)Reference (Methodology)
1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one5-Amino-1,3-dihydro-3-spirocyclohexaneindol-2-oneH₂, 10% Pd/C, Ethanol, RTHigh[7]
1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one5-Amino-1,3-dihydro-3-spirocyclohexaneindol-2-oneSnCl₂·2H₂O, HCl, Ethanol, RT to refluxGood-High[7]
5-Amino-1,3-dihydro-3-spirocyclohexaneindol-2-one5-Acetamido-1,3-dihydro-3-spirocyclohexaneindol-2-oneAcetyl chloride, Triethylamine, Dichloromethane, 0 °C to RTGoodGeneral Acylation

Logical Relationships in Synthesis

Synthesis_Pathway cluster_synthesis Synthesis of Precursor cluster_application Application as Precursor 5-Nitroisatin 5-Nitroisatin Knoevenagel Condensation Knoevenagel Condensation 5-Nitroisatin->Knoevenagel Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Knoevenagel Condensation Nitro_Spirooxindole 1,3-Dihydro-5-nitro-3- spirocyclohexaneindol-2-one Knoevenagel Condensation->Nitro_Spirooxindole Reduction Reduction Nitro_Spirooxindole->Reduction Amino_Spirooxindole 5-Amino-1,3-dihydro-3- spirocyclohexaneindol-2-one Reduction->Amino_Spirooxindole Further_Functionalization Acylation, Sulfonylation, Sandmeyer, etc. Amino_Spirooxindole->Further_Functionalization Diverse_Derivatives Library of Functionalized Spirooxindoles Further_Functionalization->Diverse_Derivatives

Caption: Synthetic pathway from starting materials to diverse derivatives.

Conclusion and Future Outlook

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one represents a highly valuable, albeit underexplored, precursor in the synthesis of novel spirooxindole-based compounds. The protocols and workflows detailed herein provide a solid foundation for its synthesis and subsequent elaboration. The strategic reduction of the nitro group to a versatile amino functionality opens the door to a vast array of chemical modifications, enabling the generation of compound libraries with significant potential for applications in drug discovery and development. Future research should focus on the exploration of a broader range of transformations of the amino-spirooxindole intermediate to fully exploit its synthetic potential.

References

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Characterization of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Introduction & Structural Significance The spiro[cyclohexane-1,3'-indolin]-2'-one core is a privileged three-dimensional scaffold in medicinal chemistry, frequently utilized in the design of oncology therapeutics such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The spiro[cyclohexane-1,3'-indolin]-2'-one core is a privileged three-dimensional scaffold in medicinal chemistry, frequently utilized in the design of oncology therapeutics such as p53-MDM2 protein-protein interaction inhibitors[1]. The specific derivative, 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS: 156232-54-1)[2], incorporates a strongly electron-withdrawing nitro group at the 5-position. This substitution significantly alters the electronic environment of the oxindole core, directly impacting its spectroscopic signature.

As a Senior Application Scientist, I have designed this protocol to move beyond basic data collection. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) methodology—combining 1D and 2D techniques—to unambiguously assign the highly congested spiro-aliphatic region and confirm the precise regiochemistry of the nitro-aromatic system.

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression of our NMR acquisition strategy, ensuring that every structural feature is cross-validated through multiple spectroscopic lenses.

NMR_Workflow Sample Sample Preparation (15-20 mg in DMSO-d6) Proton 1D ¹H NMR (zg30, NS=16-32) Sample->Proton Carbon 1D ¹³C NMR (zgpg30, NS=512-1024) Sample->Carbon COSY 2D COSY (H-H Spin Systems) Proton->COSY HSQC 2D HSQC (1-Bond C-H) Proton->HSQC HMBC 2D HMBC (Long-Range C-H) Proton->HMBC Carbon->HSQC Carbon->HMBC Verify Structural Verification (Spiro & Oxindole Linkage) COSY->Verify HSQC->Verify HMBC->Verify

Figure 1: Comprehensive NMR acquisition and assignment workflow for spirooxindole derivatives.

Sample Preparation & Solvent Causality

The choice of solvent is the most critical point of failure in oxindole NMR characterization.

  • Protocol: Weigh 15–20 mg of the highly purified compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality & Expertise: Why DMSO- d6​ over standard CDCl 3​ ? Oxindoles possess a lactam motif that forms strong intermolecular hydrogen bonds, often leading to poor solubility and severe line broadening in non-polar solvents. DMSO- d6​ acts as a potent hydrogen-bond acceptor, disrupting solute-solute interactions and locking the exchangeable lactam NH proton. Furthermore, the highly polar nitro group drastically reduces solubility in chlorinated solvents[3].

  • Self-Validating Step: If the NH signal is absent or appears as a broad baseline hump in the subsequent 1 H NMR, suspect water contamination in the solvent (which catalyzes rapid proton exchange). To validate, prepare a fresh sample using a newly cracked DMSO- d6​ ampoule; a sharp, distinct singlet >10.5 ppm must emerge.

1D NMR Methodologies

1 H NMR Protocol
  • Parameters: Pulse sequence = standard single-pulse (zg30), Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16–32, Spectral width (SW) = 15 ppm.

  • Causality: The 30° flip angle ensures rapid longitudinal ( T1​ ) relaxation recovery, permitting a shorter D1. The 15 ppm spectral width is mandatory to capture the highly deshielded NH proton. The strong electron-withdrawing nature of the C-5 nitro group deshields the ortho protons (H-4 and H-6), pushing them significantly downfield ( >8.1 ppm) compared to an unsubstituted oxindole[4].

13 C NMR Protocol
  • Parameters: Pulse sequence = Power-gated decoupling (zgpg30), D1 = 2.5–3.0 s, NS = 512–1024, SW = 250 ppm.

  • Causality: The spiro carbon (C-3) and the carbonyl carbon (C-2) are quaternary and lack directly attached protons, resulting in long T1​ relaxation times. An extended D1 (2.5+ seconds) ensures these critical carbons are fully relaxed between pulses, yielding sufficient signal-to-noise (S/N) to clearly resolve them above the baseline.

Quantitative Data Presentation

The table below summarizes the expected chemical shifts and critical correlations required to validate the structure.

Table 1: Expected NMR Chemical Shifts and Correlations in DMSO- d6​

PositionIdentity 1 H Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H to 13 C)
1 NH~ 11.00br s-C-2, C-3a, C-7a
2 C=O--~ 181.0-
3 Spiro C--~ 48.0-
3a Ar-C--~ 135.0-
4 Ar-CH~ 8.15d ( J=2.2 )~ 119.5C-3, C-5, C-7a
5 C-NO 2​ --~ 142.0-
6 Ar-CH~ 8.25dd ( J=8.6,2.2 )~ 125.0C-4, C-7a
7 Ar-CH~ 7.05d ( J=8.6 )~ 109.5C-3a, C-5
7a Ar-C--~ 148.0-
2', 6' Cy-CH 2​ 1.70 – 1.90m~ 32.0C-2, C-3, C-3a, C-4'
3', 5' Cy-CH 2​ 1.40 – 1.60m~ 21.0C-2', C-6', C-4'
4' Cy-CH 2​ 1.50 – 1.70m~ 25.0C-2', C-6', C-3', C-5'

Note: Cyclohexane (Cy) protons exhibit complex magnetic anisotropy due to the rigid spiro-fusion, resulting in overlapping equatorial and axial multiplets.

2D NMR Workflows for Unambiguous Assignment

To achieve absolute certainty in the structural assignment, the 1D data must be cross-examined using a suite of 2D experiments.

2D COSY (Correlation Spectroscopy)
  • Purpose: To map contiguous spin systems.

  • Causality & Execution: The aromatic region will display a clear ortho-coupling ( 3J≈8.6 Hz) between H-6 and H-7. H-4 will only exhibit a meta-coupling ( 4J≈2.2 Hz) to H-6. The cyclohexane ring presents as a highly congested multiplet system; COSY is essential to trace the connectivity from the C-2'/C-6' protons through to the C-4' apex of the ring.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To assign protonated carbons and filter out quaternary centers.

  • Causality & Execution: By overlaying the 13 C spectrum with the HSQC data, the spiro carbon (C-3, ~48 ppm), the carbonyl (C-2, ~181 ppm), and the nitro-bearing carbon (C-5, ~142 ppm) are immediately identified by their strict absence in the HSQC spectrum. This subtraction logic is a core tenet of self-validating NMR analysis.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To definitively link the spirocyclohexane ring to the oxindole core.

  • Causality & Execution: This is the ultimate validation step. The spiro carbon (C-3) acts as an insulating bridge between the aliphatic and aromatic systems. To prove the spiro regiochemistry, the analyst must observe a 3-bond correlation ( 3JCH​ ) from the cyclohexane H-2'/H-6' protons to the oxindole C-2 (carbonyl) and C-3a (aromatic bridgehead).

  • Self-Validating Step: If the cross-peak between the aliphatic multiplet at ~1.80 ppm (H-2'/H-6') and the carbonyl carbon at ~181 ppm (C-2) is absent, the structural assignment of the spiro fusion is invalid, and alternative isomeric structures or synthetic failures must be investigated.

References

  • Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Application

Application Note: Preparation and Optimization of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one Analogues

Executive Summary The spiro[cyclohexane-1,3'-indolin]-2'-one scaffold is a privileged structural motif in modern drug discovery, frequently serving as the core pharmacophore in MDM2-p53 inhibitors, antimalarials, and bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spiro[cyclohexane-1,3'-indolin]-2'-one scaffold is a privileged structural motif in modern drug discovery, frequently serving as the core pharmacophore in MDM2-p53 inhibitors, antimalarials, and broad-spectrum antimicrobial agents[1]. The introduction of a strongly electron-withdrawing nitro group at the 5-position of the indoline core (yielding 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one and its analogues) significantly alters the molecule's electronic landscape. This modification enhances hydrogen-bonding capabilities and modulates lipophilicity, which are critical parameters for optimizing target-binding affinity.

This technical guide provides comprehensive, self-validating protocols for synthesizing these analogues, detailing both classical achiral double-alkylation methods and advanced asymmetric organocatalytic cascades.

Mechanistic Pathways & Design Strategy

The synthesis of 5-nitro-spirocyclohexane oxindole analogues generally proceeds via one of two strategic pathways, dictated by the required substitution pattern on the cyclohexane ring.

Route A: Classical Double Alkylation (Unsubstituted Cyclohexane Ring)

For analogues requiring an unsubstituted cyclohexane ring, the most direct route is the double alkylation of 5-nitrooxindole with 1,5-dibromopentane.

  • Causality & Reagent Selection: Sodium hydride (NaH) is utilized to irreversibly deprotonate the acidic C3 position of the oxindole. Because the N-H proton is also acidic, N-protection (e.g., using an N-benzyl or N-Boc group) is highly recommended prior to alkylation to prevent competing N-alkylation. The reaction utilizes N,N-Dimethylformamide (DMF) as a polar aprotic solvent to stabilize the transition state of the sequential SN​2 reactions, accelerating the intramolecular ring closure that forms the spirocenter.

Route B: Organocatalytic Michael/Aldol Cascade (Chiral Substituted Analogues)

When highly functionalized, stereospecific analogues are required, an organocatalytic tandem Michael/Aldol cascade is employed [2].

  • Causality & Reagent Selection: This route reacts a 3-olefinic 5-nitrooxindole with pentane-1,5-dialdehyde. A chiral secondary amine catalyst (such as (R)-diphenylprolinol silyl ether) condenses with the dialdehyde to form a reactive enamine. The bulky chiral catalyst shields one face of the enamine, dictating strict facial selectivity during the initial Michael addition. This is followed by an intramolecular Aldol condensation, establishing up to four contiguous stereocenters in a single operation [3].

SynthesisWorkflow Start 5-Nitrooxindole Core RouteA Route A: Double Alkylation (Achiral) Start->RouteA RouteB Route B: Michael/Aldol Cascade (Asymmetric) Start->RouteB ReagentsA 1,5-Dibromopentane NaH, DMF, 0°C to RT RouteA->ReagentsA ReagentsB Pentane-1,5-dial Chiral Amine Catalyst DMF, RT RouteB->ReagentsB ProductA Unsubstituted Cyclohexane Spirooxindole ReagentsA->ProductA ProductB Chiral Substituted Spirocyclohexane Oxindole ReagentsB->ProductB

Figure 1: Divergent synthetic pathways for the preparation of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one analogues.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-5-nitro-spiro[cyclohexane-1,3'-indolin]-2'-one (Double Alkylation)

Objective: Synthesize an N-protected 5-nitro-spirocyclohexane oxindole analogue via sequential SN​2 alkylation.

Materials:

  • 1-Benzyl-5-nitroindolin-2-one (1.0 equiv, 10 mmol)

  • 1,5-Dibromopentane (1.2 equiv, 12 mmol)

  • Sodium Hydride (60% dispersion in mineral oil) (2.5 equiv, 25 mmol)

  • Anhydrous DMF (50 mL)

Step-by-Step Procedure:

  • Preparation of the Base Suspension: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Suspend NaH (25 mmol) in anhydrous DMF (20 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve 1-benzyl-5-nitroindolin-2-one (10 mmol) in anhydrous DMF (15 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Check: The evolution of H2​ gas (bubbling) will be immediately visible. The reaction mixture will transition to a deep red/purple hue, indicating the formation of the resonance-stabilized oxindole enolate. Stir for 30 minutes at 0 °C until gas evolution ceases, confirming complete deprotonation.

  • Alkylation: Add 1,5-dibromopentane (12 mmol) dropwise to the enolate solution. Maintain the temperature at 0 °C for 1 hour, then gradually allow the reaction to warm to room temperature (23 °C) and stir for 12 hours.

  • Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH4​Cl (20 mL) dropwise at 0 °C to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing (Critical Step): Wash the combined organic layers with distilled water (5 × 50 mL) followed by brine (50 mL).

    • Causality: Extensive water washing is mandatory to completely partition the DMF into the aqueous phase. Failure to remove DMF will result in co-elution during chromatography and artificially inflated crude yields.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate, 8:2 v/v) to afford the target spirooxindole.

Protocol B: Asymmetric Synthesis via Organocatalytic Cascade

Objective: Synthesize highly substituted, enantiopure 5-nitro-spirocyclohexane oxindole analogues.

Mechanism Step1 Chiral Amine + Dialdehyde Formation of Enamine Step2 Michael Addition Attack on 3-Olefinic Oxindole Step1->Step2 Stereocontrol Step3 Intramolecular Aldol Ring Closure Step2->Step3 C-C Bond Formation Step4 Hydrolysis Release of Catalyst & Product Step3->Step4 H2O Step4->Step1 Catalyst Regeneration

Figure 2: Mechanistic cycle of the asymmetric organocatalytic Michael/Aldol cascade.

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL glass vial equipped with a magnetic stir bar, add the 3-olefinic 5-nitrooxindole derivative (0.1 mmol) and (R)-diphenylprolinol silyl ether (0.01 mmol, 10 mol% catalyst loading).

  • Solvent Addition: Dissolve the solids in DMF (0.5 mL).

  • Cascade Initiation: Add pentane-1,5-dialdehyde (0.3 mmol, 50% solution in water) in a single portion.

    • Causality: The presence of water from the dialdehyde solution is actually beneficial here; it facilitates the final hydrolysis step of the catalytic cycle (Step 4 in Figure 2), releasing the product and regenerating the amine catalyst [2].

  • Monitoring: Stir the mixture at room temperature for 48 hours. Monitor progress via TLC (visualized with UV light at 254 nm).

  • Isolation: Dilute the mixture with Ethyl Acetate (10 mL) and wash with water (3 × 5 mL) and brine (5 mL). Dry over Na2​SO4​ , concentrate, and purify via flash chromatography to isolate the chiral spiro[cyclohexane-1,3'-indolin]-2'-one analogue.

Quantitative Data Analysis

The choice of synthetic route directly impacts the yield, scalability, and stereochemical complexity of the resulting analogues. Table 1 summarizes the expected outcomes based on the methodologies described above.

Table 1: Comparison of Synthetic Methodologies for 5-Nitro-Spirooxindole Analogues

MethodologySubstrateCatalyst / BaseYield (%)Enantiomeric Excess (ee %)Reaction TimeScalability
Route A (Alkylation) 1-Benzyl-5-nitrooxindoleNaH (2.5 eq)78 - 85%N/A (Achiral)12 - 14 hHigh (Multi-gram)
Route A (Alkylation) Unprotected 5-nitrooxindoleNaH (3.5 eq)45 - 55%*N/A (Achiral)12 - 14 hModerate
Route B (Cascade) 3-Olefinic 5-nitrooxindole(R)-Diphenylprolinol silyl ether80 - 92%> 95%48 hLow to Moderate

*Lower yield due to competing N-alkylation side products. N-protection is strongly advised.

Conclusion

The preparation of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one analogues requires careful consideration of the desired substitution pattern. For rapid access to the core unsubstituted cyclohexane scaffold, the classical double alkylation (Route A) is highly scalable and efficient, provided N-protection strategies are employed to mitigate side reactions. Conversely, the organocatalytic Michael/Aldol cascade (Route B) is the premier method for synthesizing highly functionalized, enantiopure analogues necessary for advanced structure-activity relationship (SAR) studies in drug development.

References

  • Title: Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents Source: Molecules (MDPI), 2021, 26(21), 6344. URL: [Link]

  • Title: Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions Source: Journal of Organic Chemistry (PMC/NIH), 2011. URL: [Link]

Method

Application Note: High-Throughput Cell Viability and Mechanistic Assays for Spiro-oxindole MDM2 Inhibitors

Core Scaffold: 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one Executive Summary & Mechanistic Grounding The compound 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one represents a highly privileged C3-spirocyclic oxin...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Scaffold: 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Executive Summary & Mechanistic Grounding

The compound 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one represents a highly privileged C3-spirocyclic oxindole scaffold. In modern oncology drug development, this structural motif is critical for designing non-peptidic small-molecule inhibitors that disrupt the murine double minute 2 (MDM2) and p53 protein-protein interaction (PPI) [1].

Causality of the Scaffold: The rigid spiro-cyclohexane ring provides a precisely oriented hydrophobic moiety that inserts deep into the Leu26 and Phe19 binding pockets of MDM2, while the oxindole core mimics the critical Trp23 residue of p53 [3]. By competitively displacing p53 from MDM2, spiro-oxindoles prevent p53 ubiquitination and subsequent proteasomal degradation. This stabilization leads to the transcriptional activation of downstream targets such as p21 (CDKN1A) and Bax, ultimately driving cell cycle arrest (G1/S phase) and mitochondrial apoptosis [2].

SignalingPathway Spiro 1,3-Dihydro-5-nitro-3- spirocyclohexaneindol-2-one (MDM2 Inhibitor) MDM2 MDM2 (E3 Ubiquitin Ligase) Spiro->MDM2 Inhibits p53 p53 (Wild-Type) Tumor Suppressor MDM2->p53 Ubiquitination & Degradation p21 p21 (CDKN1A) p53->p21 Transactivates Bax Bax / PUMA p53->Bax Transactivates Arrest Cell Cycle Arrest (G1/S Phase) p21->Arrest Induces Apoptosis Apoptosis Bax->Apoptosis Induces

Fig 1. Spiro-oxindole mediated MDM2-p53 disruption leading to cell cycle arrest and apoptosis.

Experimental Design: The Self-Validating System

To rigorously evaluate the cell viability impact of this spiro-oxindole derivative, the experimental design must be a self-validating system. This requires differentiating between on-target p53-mediated cytotoxicity and off-target generalized toxicity.

  • Cell Line Selection: We strongly recommend utilizing an isogenic cell line pair, such as HCT-116 p53+/+ (wild-type) and HCT-116 p53-/- (null). A true MDM2 inhibitor will exhibit potent sub-micromolar efficacy in the WT line while showing a >10-fold drop in potency in the null line [2].

  • Control Strategy:

    • Positive Control: Nutlin-3a (a well-characterized, commercially available MDM2 inhibitor) to validate assay sensitivity.

    • Negative Control: 0.1% DMSO (Vehicle) to establish baseline viability and control for solvent toxicity.

Data Presentation: Expected Viability Profiles

When evaluating 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one derivatives, viability data should reflect strict p53 dependence. Below is a summary of expected quantitative data across standard oncology models.

Cell LineTissue Originp53 StatusExpected IC50 (µM)Mechanistic Outcome
HCT-116 WT ColonWild-Type0.1 - 2.5p21-mediated arrest, Apoptosis
HCT-116 p53-/- ColonNull> 20.0Minimal off-target toxicity
MCF-7 BreastWild-Type0.5 - 3.0Apoptosis
MDA-MB-231 BreastMutant (R280K)> 20.0Highly Resistant

Experimental Protocols

AssayWorkflow Step1 1. Cell Seeding Plate p53 WT & MUT cells (96-well) Step2 2. Compound Treatment Dose-response: 0.1 - 50 µM Step1->Step2 Step3 3. Incubation 24, 48, or 72 hours at 37°C Step2->Step3 Step4 4. Viability Reagent Add Luminescent ATP Reagent Step3->Step4 Step5 5. Readout Quantify Luminescence Step4->Step5 Step6 6. Data Analysis Calculate IC50 & Generate Curves Step5->Step6

Fig 2. Step-by-step experimental workflow for evaluating cell viability using spiro-oxindoles.

Protocol A: ATP-Based Luminescent Cell Viability Assay

Rationale: While traditional MTT assays measure metabolic activity, luminescent ATP assays directly quantify ATP as an indicator of metabolically active cells. This reduces artifacts caused by compounds that might alter mitochondrial oxidoreductase activity without actually causing cell death.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCT-116 WT and p53-/- cells during the logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 µL of McCoy's 5A medium (supplemented with 10% FBS) into a 96-well opaque white plate.

    • Expert Insight: Use opaque white plates to prevent luminescent crosstalk between wells. Fill the outer perimeter wells with 100 µL of sterile PBS to mitigate the "edge effect" caused by thermal gradients and evaporation.

  • Incubation: Incubate the plates overnight (18-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow cell attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock of the spiro-oxindole in 100% DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve. Dilute these stocks 1:100 in complete culture medium to create 10X working solutions.

    • Expert Insight: Maintaining a constant 0.1% final DMSO concentration across all wells is critical. Higher DMSO concentrations can independently induce cellular stress, confounding viability readouts.

  • Treatment: Add 10 µL of the 10X compound working solutions to the 90 µL of culture medium in each well. Include Nutlin-3a as a positive control and 0.1% DMSO as the vehicle control.

  • Exposure: Incubate for 72 hours. A 72-hour window is optimal for capturing both the initial cell cycle arrest and the subsequent apoptotic execution phase.

  • Reagent Addition: Equilibrate the plate and the luminescent ATP reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Lysis and Readout: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader (integration time: 0.5 - 1.0 second/well).

Protocol B: Flow Cytometry Validation of Cell Cycle Arrest

Rationale: To prove that the reduction in ATP/viability is mechanistically driven by the p53-p21 axis, we must observe G1/S phase cell cycle arrest prior to cell death [2].

  • Treatment: Treat 1x10⁶ HCT-116 WT cells in a 6-well plate with the spiro-oxindole at its calculated IC₅₀ and 2x IC₅₀ for 24 hours.

  • Harvest: Collect both floating (early apoptotic) and adherent cells using Trypsin-EDTA. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the pellet with cold PBS. Resuspend in 0.5 mL cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 0.5 mL of Propidium Iodide (PI) staining solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).

  • Acquisition: Incubate for 30 minutes at room temperature in the dark. Acquire data on a flow cytometer, analyzing at least 10,000 single-cell events.

  • Interpretation: A successful MDM2 inhibitor will show a significant accumulation of cells in the G0/G1 phase and a corresponding depletion in the S phase compared to the vehicle control.

Data Analysis & Troubleshooting

  • IC₅₀ Calculation: Normalize raw luminescence values to the vehicle control (set as 100% viability). Use non-linear regression in standard statistical software, selecting the "log(inhibitor) vs. normalized response -- Variable slope" model.

  • Troubleshooting Compound Precipitation: Spiro-oxindoles can be highly hydrophobic [1]. If precipitation is observed in the culture medium at high concentrations (>20 µM) under a microscope, verify the compound's thermodynamic solubility limit. Data points where precipitation occurs must be excluded from the IC₅₀ curve to prevent artificial optical interference or skewed viability readouts.

References

  • Title: The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation Source: Pharmaceuticals (MDPI), 2025 URL: [Link]

  • Title: Reactivation of p53 by a specific MDM2 antagonist (MI-43) leads to p21-mediated cell cycle arrest and selective cell death in colon cancer Source: Molecular Cancer Therapeutics (AACR), 2008 URL: [Link]

  • Title: Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction Source: Organic Letters (ACS), 2017 URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Welcome to the Technical Support Center for the synthesis of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding this specific synthesis. The spirooxindole core is a privileged scaffold in medicinal chemistry, and achieving high yields and purity for this particular nitro-substituted derivative can present unique challenges.[1][2][3] This document provides field-proven insights and evidence-based protocols to help you navigate these challenges successfully.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, which is typically formed via a multicomponent reaction involving 5-nitroisatin and cyclohexanone, often in the presence of an activator for the cyclohexanone component (e.g., malononitrile or an enamine). The reaction often proceeds through a cascade of Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[1][4][5]

Issue 1: Consistently Low or No Yield

A low yield of the desired spirooxindole is one of the most common hurdles. This can often be traced back to suboptimal reaction conditions or reactant stoichiometry.

Q: My reaction is resulting in a very low yield or only starting material is recovered. What are the primary causes and how can I improve the yield?

A: Low yield is a multifaceted problem. Let's break down the potential causes and solutions in a systematic way. The key is to understand the causality behind each experimental parameter.

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting Start Low Yield Observed Check_Completion Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Completion Check_Solubility Are all reactants soluble in the chosen solvent? Start->Check_Solubility Check_Catalyst Is the catalyst active and optimal? Start->Check_Catalyst Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Solubility_Issue Solubility Issue Check_Solubility->Solubility_Issue No Catalyst_Issue Catalyst Inefficiency Check_Catalyst->Catalyst_Issue No Optimize_Time_Temp Increase reaction time and/or temperature. Reflux conditions are common. Incomplete_Reaction->Optimize_Time_Temp Optimize_Ratio Optimize molar ratio of reactants. An excess of one reactant may be needed. Incomplete_Reaction->Optimize_Ratio Screen_Solvents Screen polar protic (e.g., Ethanol, Water) or aprotic solvents (e.g., DMF, DMSO). Solubility_Issue->Screen_Solvents Screen_Catalysts Screen different catalysts (e.g., L-proline, piperidine, Et3N). Optimize catalyst loading. Catalyst_Issue->Screen_Catalysts

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions for Low Yield
  • Reaction Kinetics and Equilibrium:

    • Temperature: Many multicomponent reactions for spirooxindole synthesis require elevated temperatures to overcome activation barriers.[6] If you are running the reaction at room temperature, a gradual increase to reflux may be necessary. The electron-withdrawing nature of the 5-nitro group on the isatin ring increases the electrophilicity of the C3-carbonyl, which can sometimes allow for milder conditions, but this is not guaranteed.

    • Reaction Time: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or LC-MS. Some of these reactions can take several hours to reach completion, sometimes up to 72 hours.[6]

    • Molar Ratio of Reactants: An equimolar ratio of 5-nitroisatin and cyclohexanone may not be optimal. It has been reported that using a slight excess (e.g., 1.3 equivalents) of the isatin and any additional methylene-activating component can drive the reaction to completion and significantly improve yields.[6][7]

  • Solvent Choice and Solubility:

    • The solubility of reactants, particularly the isatin derivative, is critical.[6] 5-Nitroisatin may have limited solubility in nonpolar solvents.

    • Polar Protic Solvents: Solvents like ethanol are generally effective and widely used.[6] Water has also been explored as a green solvent for similar syntheses.[8]

    • Polar Aprotic Solvents: Solvents like DMF or DMSO can be excellent alternatives if solubility is a major issue, though they can be more challenging to remove during workup.[7]

    SolventTypeTypical Observations & Considerations
    Ethanol Polar ProticGood starting point; often used under reflux.[6][7]
    Methanol Polar ProticSimilar to ethanol, may offer different solubility profiles.
    Water Polar ProticEnvironmentally benign; may require a catalyst to be effective.[8]
    DMF Polar AproticExcellent solvating power, but higher boiling point.[9]
    DMSO Polar AproticHigh solvating power, very high boiling point.[7]
    Toluene NonpolarGenerally unsuitable due to poor solubility of isatins.[7]
  • Catalyst Efficiency:

    • The synthesis of spirooxindoles is often catalyzed by acids or bases. Organocatalysts like L-proline or simple bases like triethylamine (Et3N) or piperidine are commonly employed to facilitate the initial Knoevenagel condensation between cyclohexanone and an active methylene compound (if used) or to generate an enamine from cyclohexanone.[1][4]

    • Catalyst Screening: If one catalyst is not working, it is essential to screen others. For instance, while piperidine might be effective, L-proline could offer better stereoselectivity.[1]

    • Catalyst Loading: The amount of catalyst can be crucial. Typically, 10-20 mol% is a good starting point. Insufficient catalyst will slow the reaction, while excessive amounts can sometimes lead to side reactions.

Issue 2: Complex Product Mixture and Purification Difficulties

Q: My reaction produces multiple spots on TLC, and I'm struggling to isolate the pure product. What are the likely side products and how can I improve the reaction's selectivity and simplify purification?

A: The formation of multiple products is common and usually stems from side reactions or the formation of stereoisomers.

  • Common Side Reactions:

    • Knoevenagel Condensation of Isatin: The reaction between 5-nitroisatin and an active methylene compound (like malononitrile, if used in a three-component reaction) can form an intermediate (a 3-methyleneindolin-2-one).[10][11] This intermediate is the key electrophile for the subsequent Michael addition. However, it can also potentially undergo other reactions if the primary pathway is slow.

    • Self-Condensation of Cyclohexanone: Under basic conditions, cyclohexanone can undergo self-aldol condensation. This can be minimized by the slow addition of the ketone to the reaction mixture or by using pre-formed enamines.

    • Formation of 3-hydroxy-2-oxindolines: In some cases, the nucleophilic addition of an intermediate to the isatin carbonyl can result in a stable 3-hydroxy-2-oxindole, which may not proceed to the final spiro-product.[5]

  • Improving Selectivity:

    • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway and selectivity. For instance, certain chiral organocatalysts are designed to favor the formation of one stereoisomer over others.[12][13]

    • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for purifying the final product. A good starting point for solvent screening for recrystallization would be ethanol, ethyl acetate/hexane mixtures, or dichloromethane/hexane.

    • Column Chromatography: If recrystallization fails, column chromatography is the next step. A gradient elution with ethyl acetate in hexane is a standard starting point. Monitoring with TLC is crucial to find the right solvent system that provides good separation between your product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, general protocol for the synthesis of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one?

A1: A common and effective method is a one-pot, three-component reaction. This protocol is a representative procedure based on established literature for similar spirooxindoles and should be optimized for your specific setup.[14]

Experimental Protocol: Three-Component Synthesis

Protocol_Workflow Start Start: Assemble Reactants Step1 1. To a round-bottom flask, add: - 5-Nitroisatin (1.0 mmol) - Malononitrile (1.0 mmol) - Cyclohexanone (1.0 mmol) - Ethanol (15 mL) Start->Step1 Step2 2. Add Catalyst: - L-proline (0.2 mmol, 20 mol%) Step1->Step2 Step3 3. Heat to Reflux: - Stir the mixture under reflux (approx. 78 °C) - Monitor reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexane) Step2->Step3 Step4 4. Reaction Completion: - Once starting materials are consumed (typically 4-8 hours) Step3->Step4 Step5 5. Workup: - Cool the reaction to room temperature. - The product may precipitate. If so, filter the solid. Step4->Step5 Step6 6. Purification: - Wash the solid with cold ethanol. - Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure product. Step5->Step6

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one and Minimizing Byproduct Formation

For Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 1,3-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one. As Senior Application Scientists, we have compiled this resource based on a thorough review of the literature and practical laboratory experience to help you navigate the common challenges associated with this reaction and improve your yield and purity.

Troubleshooting Guide: A Proactive Approach to Common Issues

Undesired byproducts and low yields are common hurdles in the synthesis of spirooxindoles. This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield of the Desired Spirooxindole Product

Question: My reaction is resulting in a low yield of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, with multiple spots visible on my TLC plate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this spirocyclization are typically due to suboptimal reaction conditions or the prevalence of side reactions. The primary reaction is a Knoevenagel condensation between 5-nitroisatin and cyclohexanone.[1][2][3] The electron-withdrawing nitro group on the isatin ring enhances its electrophilicity at the C3-carbonyl, making it more susceptible to nucleophilic attack.[4][5] However, this increased reactivity can also lead to undesired pathways if the conditions are not carefully controlled.

  • Solvent Selection: The polarity of the solvent plays a crucial role. While a variety of solvents have been used for spirooxindole synthesis, polar protic solvents like ethanol or methanol, often in aqueous mixtures, have been shown to be effective.[6] These solvents can facilitate the dissolution of the starting materials and stabilize the intermediates.

  • Catalyst Choice and Concentration: The reaction is typically catalyzed by a base. Weak bases like piperidine or triethylamine are often preferred over strong bases such as sodium hydroxide.[3] Strong bases can promote the self-condensation of cyclohexanone, a significant side reaction.[7] The catalyst concentration should be optimized; typically, catalytic amounts are sufficient.

  • Reaction Temperature: While some condensation reactions require heat to proceed at a reasonable rate, excessive temperatures can lead to the formation of degradation products or favor side reactions. Monitoring the reaction progress by TLC at different temperatures (e.g., room temperature, 40 °C, 60 °C) will help determine the optimal condition for your specific setup.

  • Stoichiometry of Reactants: An excess of one reactant can push the equilibrium towards product formation but may also increase the likelihood of self-condensation, particularly of cyclohexanone. A 1:1 or a slight excess of the less reactive partner (often the ketone) is a good starting point.

  • To a solution of 5-nitroisatin (1 mmol) in ethanol (10 mL), add cyclohexanone (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials and soluble byproducts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure spirooxindole.[2]

Issue 2: Identification and Minimization of Key Byproducts

Question: I have isolated my product, but NMR and Mass Spectrometry suggest the presence of significant impurities. What are the most likely byproducts in this reaction and how can I prevent their formation?

Answer:

The primary byproducts in this reaction stem from the self-condensation of cyclohexanone and the formation of an intermediate Knoevenagel adduct that fails to cyclize.

  • Cyclohexanone Self-Condensation Products: Under basic conditions, cyclohexanone can undergo an aldol condensation with itself to form a variety of dimeric and trimeric products.[4][6][8] The initial aldol adduct can then dehydrate to yield α,β-unsaturated ketones.

  • (E/Z)-2-(2-oxocyclohexylidene)indolin-2-one (Knoevenagel Intermediate): This is the product of the initial condensation of 5-nitroisatin and cyclohexanone before the spirocyclization (Michael addition) step. In some cases, this intermediate may be stable and isolated as a byproduct if the reaction does not proceed to completion.

  • Control of Basicity: As mentioned, using a mild base is critical to disfavor the self-condensation of cyclohexanone.

  • Temperature Management: Lowering the reaction temperature can often suppress the rate of side reactions more than the desired reaction.

  • Order of Addition: Adding the catalyst to the mixture of 5-nitroisatin and cyclohexanone can sometimes be beneficial over premixing the catalyst with cyclohexanone.

  • Purification: If byproducts are formed, they can often be removed by column chromatography on silica gel or by careful recrystallization.[2] The desired spirooxindole is typically a crystalline solid with moderate polarity.

Byproduct TypePotential StructureStrategy for Minimization
Cyclohexanone Dimer2-(1-cyclohexenyl)cyclohexan-1-oneUse of mild base, lower reaction temperature, optimized stoichiometry.
Knoevenagel Intermediate(E/Z)-5-nitro-3-(2-oxocyclohexylidene)indolin-2-oneEnsure sufficient reaction time and optimal temperature to promote the final cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the formation of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one?

A1: The reaction proceeds through a domino Knoevenagel condensation followed by an intramolecular Michael addition.

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Michael Addition 5-Nitroisatin 5-Nitroisatin Aldol_Adduct Aldol Adduct 5-Nitroisatin->Aldol_Adduct + Enolate Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Base Knoevenagel_Intermediate Knoevenagel Intermediate (α,β-unsaturated ketone) Aldol_Adduct->Knoevenagel_Intermediate - H₂O Enamine_Intermediate Enamine Intermediate Knoevenagel_Intermediate->Enamine_Intermediate Tautomerization Spiro_Product 1,3-dihydro-5-nitro-3- spirocyclohexaneindol-2-one Enamine_Intermediate->Spiro_Product Intramolecular Cyclization

Caption: Proposed reaction mechanism for spirooxindole formation.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. The starting materials and product can be visualized under UV light.

Q3: Are there any safety precautions I should be aware of when working with 5-nitroisatin?

A3: Yes. 5-Nitroisatin is a nitro-aromatic compound and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[7] General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust. It is incompatible with strong oxidizing agents and strong bases.[7]

References

  • Rabah, F. A., El-Shazly, S., & Hamed, E. A. (n.d.). Kinetic Studies of the Reaction between 5-nitroisatin with various nucleophiles in Mixed Solvents. Beirut Arab University. Retrieved from [Link]

  • Wirth, T. (2009). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. Synfacts, 2009(03), 0279–0279. [Link]

  • Rabah, F. A., El-Shazly, S., & Elatawy, M. A. (2020). Repetitive scans for the reaction of 5-nitroisatin of (5 × 10⁻⁵.... ResearchGate. Retrieved from [Link]

  • Reddy, C. S., Kumar, M. K., & Raghu, M. (2012). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. ACS Combinatorial Science, 14(3), 149-153. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 5-Nitroisatin (CAS 611-09-6). Retrieved from [Link]

  • Wang, X., et al. (2022). Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines]. Beilstein Journal of Organic Chemistry, 18, 706-715. [Link]

  • ResearchGate. (n.d.). Synthesis of spirooxindole derivatives from substituted isatin, L-proline or sarcosine and 1,4-napthoquinone. Retrieved from [Link]

  • Devi, L. D., Singh, O. M., Okram, M., & Bharti, R. (2025). Spirooxindole Alkaloids: Recent Progress in Synthesis using Isatin as a Versatile Building Block in Multicomponent Reactions. Mini-Reviews in Organic Chemistry, 22. [Link]

  • Reddy, D. S., et al. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters, 54(19), 2311-2314. [Link]

  • Prakash, H. N. O. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chemistry International Journal, 5(4). [Link]

  • Mass Spectrometry Letters. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. Retrieved from [Link]

  • Yan, C., & Sun, W. (2013). Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction. Beilstein Journal of Organic Chemistry, 9, 873–879. [Link]

  • DergiPark. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Retrieved from [Link]

  • Singh, S., & Singh, P. P. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9203-9213. [Link]

  • Ziarani, G. M., Badiei, A., & Gholamzadeh, P. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. Journal of the Iranian Chemical Society, 9(4), 469-475. [Link]

  • Kovalev, I. S., Kopchuk, D. S., Zyryanov, G., & Khasanov, A. F. (2014). Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants. ResearchGate. Retrieved from [Link]

  • Singh, U. P., & Bhat, H. R. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(107), 105644-105673. [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, W. A. (2016). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of Science and Research, 5(7), 1640-1645.
  • Ziarani, G. M., Moradi, R., & Lashgari, N. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(1), 148-201. [Link]

  • Zare, A., & Meraj, F. (2014). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Welcome to the Analytical Development Technical Support Center. This guide is specifically designed for researchers and drug development professionals optimizing the high-performance liquid chromatography (HPLC) conditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Technical Support Center. This guide is specifically designed for researchers and drug development professionals optimizing the high-performance liquid chromatography (HPLC) conditions for 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS 156232-54-1), a critical spirooxindole intermediate often utilized in the synthesis of targeted therapeutics [1].

Because this compound features both a rigid spiro-cyclohexane ring and a strongly electron-withdrawing nitro group on an oxindole core, it presents unique chromatographic challenges, including potential secondary interactions with residual silanols and UV-absorbance shifts.

Part 1: Optimized Baseline Methodology

Before troubleshooting, ensure your system is baselined against our validated starting conditions. The nitrooxindole chromophore provides excellent UV response, but the lactam nitrogen requires strict pH control to prevent tautomeric peak broadening [2].

Table 1: Standardized HPLC Parameters
ParameterSpecificationScientific Rationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides optimal hydrophobic retention for the spiro-cyclohexane moiety.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH (≈2.0) suppresses lactam ionization, preventing peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; improves mass transfer and peak sharpness.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal van Deemter efficiency.
Column Temp 30°CStabilizes retention times (RT) against ambient laboratory fluctuations.
Detection (UV) 254 nm and 280 nm254 nm captures the aromatic core; 280 nm is highly specific to the nitro-aromatic system.
Injection Vol 10 µLPrevents column overloading while maintaining the signal-to-noise ratio.

Part 2: Step-by-Step Experimental Protocol

Follow this self-validating protocol to prepare and analyze your samples.

Step 1: Diluent Preparation Prepare a sample diluent of 50:50 Water:Acetonitrile. Crucial: Do not use 100% organic solvent for the sample diluent, as injecting a strong solvent plug into a highly aqueous initial gradient will cause severe peak distortion (the "solvent effect").

Step 2: Standard Preparation Weigh accurately 10.0 mg of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute 1:10 to achieve a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Gradient Equilibration Equilibrate the column with 90% Mobile Phase A / 10% Mobile Phase B for at least 15 column volumes (approx. 20 minutes at 1.0 mL/min). Monitor the baseline at 254 nm until drift is < 1 mAU/hr.

Step 4: Gradient Execution Run the following linear gradient:

  • 0-2 min: 10% B (Isocratic hold to focus the analyte at the column head)

  • 2-12 min: 10% to 90% B (Elution of the spirooxindole)

  • 12-15 min: 90% B (Column wash to remove highly retained hydrophobic impurities)

  • 15-15.1 min: 90% to 10% B

  • 15.1-20 min: 10% B (Re-equilibration)

Step 5: System Suitability Verification Inject the standard in triplicate. Verify that the retention time relative standard deviation (RSD) is ≤ 1.0%, the tailing factor (USP) is ≤ 1.5, and theoretical plates (N) > 5000.

Part 3: Troubleshooting FAQs

Q1: I am observing severe peak tailing for the spirooxindole peak. How do I correct this? A: Peak tailing in oxindole derivatives is almost always caused by secondary interactions between the lactam nitrogen (NH) and unendcapped residual silanols on the silica stationary phase [3]. Action: Verify the pH of Mobile Phase A. If you are using a weak buffer (like acetate), switch to 0.1% TFA. The low pH fully protonates the silanols, eliminating the ionic interaction. Alternatively, switch to a high-purity, fully endcapped C18 column.

Q2: The retention time of my analyte is shifting slightly earlier with every injection. What is the cause? A: This indicates incomplete column re-equilibration or a loss of stationary phase (column bleed). Because the spirocyclohexane ring is highly hydrophobic, it requires sufficient time to partition correctly into the stationary phase. Action: Extend your post-run re-equilibration time from 5 minutes to 10 minutes. Ensure your column temperature is strictly controlled at 30°C, as temperature fluctuations directly alter partitioning thermodynamics.

Q3: I see a split peak or a "shoulder" on my main peak. Is my sample degrading? A: While degradation is possible, a split peak for this specific compound is usually a physical injection artifact. If your sample is dissolved in 100% Acetonitrile but your starting mobile phase is 90% Water, the analyte travels faster in the injection solvent plug than in the mobile phase, causing a split [4]. Action: Match your sample diluent to the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile or weaker).

Part 4: Troubleshooting Decision Pathway

Use the following diagnostic workflow to isolate and resolve chromatographic anomalies rapidly.

HPLC_Troubleshooting Start Chromatographic Anomaly Detected Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Shift Retention Time Instability Start->Shift Split Split Peaks / Shouldering Start->Split Action1 Check Mobile Phase pH Add 0.1% TFA Tailing->Action1 Action2 Check Column Temp Extend Equilibration Shift->Action2 Action3 Adjust Sample Diluent to Match Mobile Phase Split->Action3

Figure 1: Diagnostic workflow for resolving common HPLC issues with spirooxindole derivatives.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Retrieved April 5, 2026, from [Link]

  • Agilent Technologies. (2018). HPLC Troubleshooting Guide: Peak Shape Issues. Retrieved April 5, 2026, from [Link]

  • Waters Corporation. (2020). Beginner's Guide to Liquid Chromatography: The Solvent Effect. Retrieved April 5, 2026, from [Link]

Optimization

overcoming steric hindrance in 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one derivatives

Technical Support Center: Troubleshooting Steric Hindrance in 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one Derivatives Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Steric Hindrance in 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one Derivatives

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, researchers, and drug development professionals working with complex spirooxindole scaffolds.

The 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one core is a privileged scaffold, frequently serving as the backbone for potent MDM2-p53 protein-protein interaction inhibitors and antiviral agents[1][2]. However, synthesizing and derivatizing this molecule presents severe synthetic bottlenecks. The bulky C3-spirocyclohexane ring creates a rigid steric wall, while the C5-nitro group exerts a strong electron-withdrawing effect, deactivating the oxindole core. This guide provides field-proven, mechanistically grounded solutions to overcome these dual challenges.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do standard N1-alkylation protocols (e.g., K₂CO₃ / Alkyl Bromide / Acetone) fail or yield <20% for 5-nitro-3-spirocyclohexaneindol-2-ones? The Causality: The failure is a compounded effect of steric shielding and electronic deactivation. The spirocyclohexane ring at the C3 position adopts a chair conformation, projecting its axial protons directly over the N1-C2-C3 face of the oxindole, physically blocking the approach of bulky electrophiles[2]. Simultaneously, the 5-nitro group withdraws electron density via resonance, stabilizing the N1 anion but drastically reducing its nucleophilicity[3]. The Solution: You must force the reaction kinetically and thermodynamically. Switch to a stronger, non-nucleophilic base (e.g., NaH or Cs₂CO₃) to ensure 100% deprotonation. Replace polar protic or weak aprotic solvents with anhydrous DMF or DMSO to strip away the hydration shell from the anion, maximizing its naked reactivity. Finally, upgrade your electrophile from a bromide/chloride to a highly reactive iodide or triflate.

Q2: I am trying to reduce the 5-nitro group to a 5-amino group for subsequent amide coupling, but standard Pd/C hydrogenation is sluggish and incomplete. Why? The Causality: Heterogeneous catalysis (like Pd/C) requires the substrate to physically adsorb flat onto the palladium surface. The 3-spirocyclohexane ring creates a three-dimensional bulk that prevents the planar oxindole core from achieving optimal contact with the catalyst lattice[4]. The Solution: Transition to a homogeneous catalytic system or a single-electron transfer (SET) chemical reduction. The Béchamp reduction (Iron powder / NH₄Cl in EtOH/H₂O) is highly effective here because the solvated electrons and protons can easily navigate the steric bulk that blocks solid-state catalyst surfaces.

Q3: During the initial construction of the spirocyclohexane ring via [3+2] cycloaddition onto 5-nitroisatin, my diastereoselectivity is poor. How can I improve it? The Causality: The 5-nitro group makes the C3 carbonyl of isatin highly electrophilic, accelerating the initial nucleophilic attack. However, the lack of facial discrimination in an unconstrained transition state leads to a mixture of diastereomers[5]. The Solution: Employ a bifunctional hydrogen-bonding organocatalyst (e.g., a chiral thiourea). The thiourea moiety will anchor the 5-nitroisatin via hydrogen bonding to the C2 and C3 carbonyls, locking its conformation, while the chiral backbone shields one face of the isatin, forcing the incoming nucleophile to attack from the less hindered trajectory[3].

Part 2: Data Presentation & Optimization Metrics

The following table synthesizes quantitative data for the N-alkylation of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one with methyl iodide, demonstrating the critical impact of overcoming steric and electronic hindrance.

Reaction ConditionBase (Equiv)SolventElectrophileTemp / TimeYield (%)Mechanistic Insight
Standard (Control) K₂CO₃ (2.0)AcetoneMeI (1.2 eq)60°C / 24h18%Weak base fails to fully deprotonate deactivated N-H; solvent allows tight ion-pairing.
Phase Transfer NaOH (50% aq)Toluene / TBABMeI (2.0 eq)80°C / 12h45%TBAB improves naked anion availability, but biphasic system limits collision frequency.
Polar Aprotic Cs₂CO₃ (2.5)DMF (Anhydrous)MeI (2.0 eq)25°C / 12h72%Cs+ "soft" cation effect prevents tight ion pairs; DMF maximizes nucleophilicity.
Optimized (NaH) NaH (1.5)DMF (Anhydrous)MeI (1.5 eq)0°C to 25°C / 4h94% Irreversible deprotonation creates a highly reactive, unsolvated anion.

Part 3: Self-Validating Experimental Protocols

Protocol 1: High-Yield N-Alkylation of Sterically Hindered 5-Nitro Spirooxindoles This protocol utilizes irreversible deprotonation to overcome the deactivating effect of the 5-nitro group.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (1.0 mmol) and dissolve in anhydrous DMF (10 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in three portions.

    • Self-Validation Check 1: The solution will immediately transition from pale yellow to deep red/purple, confirming the formation of the delocalized N1 anion. Hydrogen gas evolution should be visible.

  • Electrophilic Addition: Stir at 0 °C for 30 minutes. Add the alkyl iodide (1.5 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Monitoring: Stir for 4 hours.

    • Self-Validation Check 2: Perform TLC (Hexanes:EtOAc 7:3). The deep red color of the anion will fade to a light yellow as the alkylation consumes the anion. The product spot will have a significantly higher Rf value than the starting material due to the loss of the hydrogen-bonding N-H group.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Chemoselective Béchamp Reduction of the 5-Nitro Group This protocol bypasses the steric hindrance that plagues solid-state Pd/C catalysts.

  • Setup: In a 100 mL round-bottom flask, dissolve the N-alkylated 5-nitro-spirooxindole (1.0 mmol) in a mixture of Ethanol (15 mL) and Water (5 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 mmol) and Ammonium Chloride (NH₄Cl, 5.0 mmol).

  • Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2 hours.

    • Self-Validation Check 1: LC-MS monitoring is critical here. The starting material (M+H) will disappear, replaced by the desired 5-amino product (M-30 m/z shift, corresponding to the loss of two oxygens and addition of two protons).

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot EtOAc (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure, dilute with saturated NaHCO₃ (20 mL), and extract with EtOAc (3 x 20 mL). Dry and concentrate to yield the 5-amino derivative, ready for immediate coupling.

Part 4: Visualizations of Mechanisms and Workflows

Diagram 1: MDM2-p53 Signaling Pathway and Spirooxindole Intervention Spirooxindoles act by inserting their bulky spiro-rings into the hydrophobic pocket of MDM2, mimicking the Trp23 and Leu26 residues of p53, thereby preventing p53 degradation[3].

MDM2_Pathway p53 p53 Tumor Suppressor (Active) Degradation Proteasomal Degradation p53->Degradation Destroys p53 Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation MDM2 MDM2 E3 Ligase (Negative Regulator) MDM2->p53 Ubiquitination Spiro Spirooxindole Inhibitor (e.g., MI-1061) Spiro->MDM2 Blocks Binding (Steric Shielding)

Caption: Mechanism of action for spirooxindole derivatives inhibiting the MDM2-p53 interaction.

Diagram 2: Troubleshooting Workflow for Sterically Hindered N-Alkylation

Troubleshooting Start N-Alkylation of 5-Nitro Spirocyclohexane Oxindole CheckYield Is Yield < 20%? Start->CheckYield Base Switch Base: K2CO3 -> Cs2CO3 or NaH CheckYield->Base Yes (Steric/Electronic Block) Success High Yield (>85%) Validated via LC-MS CheckYield->Success No Solvent Change Solvent: Acetone -> Anhydrous DMF Base->Solvent Electrophile Upgrade Electrophile: Bromide -> Iodide/Triflate Solvent->Electrophile Electrophile->Success

Caption: Step-by-step logic tree for optimizing N-alkylation in sterically hindered spirooxindoles.

References

  • Synthesis of spiro[cyclohexane-1′,3-indoline]-2-one via a Michael–Michael-aldol reaction. ResearchGate. Available at:[Link]

  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors. Chinese Chemical Letters. Available at:[Link]

  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis of Spirooxindole-1,2-oxazinan-5-ones through 2,2,2-Trifluoroethanol Promoted [3 + 3] Cycloaddition of N-Vinyl Oxindole Nitrones and Oxyallyl Cations. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating and purifying 1,3-dihydro-5-nitro-3-spiroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating and purifying 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (also known as 5-nitrospiro[cyclohexane-1,3'-indolin]-2'-one).

This compound features a rigid spirocyclic cyclohexane ring fused to a 5-nitro-oxindole core[1]. While the spiro scaffold is a highly valuable motif in drug discovery, the synergistic electronic effects of the lactam ring and the strongly electron-withdrawing 5-nitro group create severe hydrogen-bonding and solubility challenges during downstream processing[2]. This guide unpacks the causality behind these issues and provides self-validating protocols to ensure high-purity isolation.

Part 1: Physicochemical Properties & Purification Impact

Understanding the molecular behavior of your target is the first step in troubleshooting. The table below summarizes how the structural features of this spirooxindole dictate its behavior during purification.

Structural FeaturePhysicochemical ConsequenceImpact on Purification Workflow
Spirocyclohexane Ring High 3D steric bulk and rigidity.Hinders rapid crystal lattice packing; prone to "oiling out" or trapping solvent molecules during recrystallization[1].
5-Nitro Group (-NO2) Strong electron-withdrawing group (EWG); powerful H-bond acceptor.Drastically increases the acidity of the lactam N-H bond. Causes severe streaking on normal-phase silica gel[2].
Lactam Core (-NH-C=O) Strong H-bond donor and acceptor.Co-elutes with unreacted starting materials (e.g., 5-nitrooxindole) due to matched polarity profiles[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My crude product streaks heavily on normal-phase silica gel, and I cannot separate it from the 5-nitrooxindole starting material. How can I resolve this? A1: The streaking is a direct result of strong, secondary hydrogen-bonding interactions between the highly acidic lactam N-H (exacerbated by the 5-nitro group) and the free silanol groups on the silica stationary phase[2].

  • The Fix: You must competitively inhibit these silanol interactions. Introduce a mobile phase modifier by adding 1% to 3% Triethylamine (TEA) to your eluent (e.g., Hexane/Ethyl Acetate)[4]. TEA binds to the acidic silanol sites, sharpening the spirooxindole bands and restoring theoretical plate efficiency. Self-Validation: Run a comparative TLC plate with and without 1% TEA in the developing chamber; you will observe a distinct shift from a long streak to a tight, circular spot.

Q2: I want to scale up my synthesis. How can I remove unreacted 5-nitrooxindole without relying on column chromatography? A2: You can exploit the differential acidity between the starting material and the spiro product using a "chromatography-free" acid-base partitioning strategy[3]. The C3 position of 5-nitrooxindole contains acidic protons that are absent in your spiro-fused product (where C3 is fully substituted by the cyclohexane ring).

  • The Fix: Dissolve your crude mixture in an organic solvent (like Dichloromethane) and wash with a mild aqueous base (e.g., saturated NaHCO3​ ). The less sterically hindered, more acidic 5-nitrooxindole will partially partition into the aqueous phase, while the highly lipophilic spirocyclohexane derivative remains in the organic layer.

Q3: During recrystallization, my product "oils out" (forms a sticky resin) instead of forming crystals. Why does this happen, and how do I fix it? A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound supersaturates at a temperature above its melting point in the chosen solvent, or when the bulky spirocyclohexane ring prevents rapid nucleation[1].

  • The Fix: Avoid crash-cooling. Switch to a solvent system that promotes slower crystallization kinetics, such as hot Toluene or an Ethanol/Water gradient[4]. Dissolve the crude in a minimum volume of boiling solvent, allow it to cool ambiently to room temperature over several hours without disturbance, and only apply an ice bath once seed crystals have formed.

Part 3: Experimental Protocols

Protocol 1: Optimized Flash Chromatography for Nitro-Spirooxindoles

Use this protocol for high-resolution separation of complex reaction mixtures.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). If the mixture is poorly soluble, dry-load the sample onto Celite (1:3 ratio of crude to Celite) to prevent band broadening.

  • Column Equilibration: Equilibrate the silica gel column with Hexane/Ethyl Acetate (80:20) containing exactly 1% Triethylamine (TEA) [4].

  • Elution: Run a gradient from 20% to 50% Ethyl Acetate in Hexane (maintaining the 1% TEA modifier throughout).

  • Fraction Monitoring: Monitor fractions via TLC under UV at 254 nm. The spiro product typically elutes after less polar impurities but strictly before the highly polar 5-nitrooxindole starting material.

  • Validation: Evaporate the combined fractions. Verify purity via 1H NMR by confirming the complete disappearance of the characteristic C3- H2​ protons of the starting 5-nitrooxindole (typically around δ 3.6 ppm)[1].

Protocol 2: Chromatography-Free Recrystallization

Use this protocol for scalable, bulk purification[3].

  • Trituration: Suspend the crude solid in cold diethyl ether (5 mL per gram of crude) and sonicate for 5 minutes. Filter the suspension to remove highly soluble organic byproducts.

  • Dissolution: Transfer the filter cake to a round-bottom flask. Add hot Toluene dropwise while stirring until the solid completely dissolves[4].

  • Controlled Nucleation: Remove the flask from the heat source. Allow the solution to cool ambiently to 23 °C over 4 hours. Do not agitate or disturb the flask , as this promotes oiling out.

  • Harvesting: Once crystal formation ceases at room temperature, transfer the flask to a 4 °C refrigerator for 1 hour to maximize yield. Filter the crystals under vacuum and wash with ice-cold Toluene.

  • Drying: Dry the crystals under high vacuum at 40 °C for 12 hours. Self-Validation: The extended drying time is critical to remove trapped Toluene molecules from the rigid spiro lattice, which can be verified by the absence of aromatic Toluene peaks in the final NMR spectrum.

Part 4: Purification Logical Workflow

The following decision tree illustrates the systematic approach to isolating the target spirooxindole based on purity requirements and the presence of specific impurities.

PurificationWorkflow Start Crude Reaction Mixture (Spirooxindole + Impurities) Step1 Aqueous Workup (Acid/Base Partitioning) Start->Step1 Decision1 Is 5-nitrooxindole SM present? Step1->Decision1 Step2A Wash with weak base (e.g., sat. NaHCO3) Decision1->Step2A Yes Step2B Organic Phase Concentration Decision1->Step2B No Step2A->Step2B Decision2 Purity > 90% by HPLC/TLC? Step2B->Decision2 Step3A Flash Chromatography (Add 1% TEA modifier) Decision2->Step3A No Step3B Recrystallization (EtOH/H2O or Toluene) Decision2->Step3B Yes Step3A->Step3B Combine Fractions End Pure 1,3-dihydro-5-nitro- 3-spirocyclohexaneindol-2-one Step3B->End

Caption: Logical decision tree for the purification of nitro-spirooxindole derivatives.

References

  • ACS Publications. "Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential." ACS Omega. URL: [Link]

  • Beilstein Journal of Organic Chemistry. "3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling." Beilstein Journals. URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up 1,3-Dihydro-5-Nitro-3-Spirocyclohexaneindol-2-One Production

Welcome to the Technical Support Center for the synthesis and scale-up of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (also known as 5-nitrospiro[cyclohexane-1,3'-indolin]-2'-one). This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (also known as 5-nitrospiro[cyclohexane-1,3'-indolin]-2'-one). This guide is designed for researchers and drug development professionals optimizing the spirooxindole core, a privileged scaffold frequently utilized in the development of anticancer agents targeting the p53-MDM2 pathway[1].

Section 1: Mechanistic Causality & Reaction Design

The synthesis of this compound relies on the precise regioselective alkylation of the 5-nitrooxindole core. While alternative stereoselective methods like organocatalytic Michael/Aldol cascade reactions exist[2], the most direct and scalable route for lab production involves the double alkylation of 5-nitrooxindole with 1,5-dibromopentane[3].

The Causality of Regioselectivity: A critical challenge in this synthesis is avoiding unwanted N-alkylation. The N-H proton of oxindole is highly acidic, a property further exacerbated by the electron-withdrawing 5-nitro group. If a weak base or insufficient equivalents are used, the reaction yields an N-monoanion, resulting almost exclusively in N-alkylation[4].

To enforce C-alkylation without utilizing protecting groups, the system must be driven to the N,C-dianion state using an excess (≥3 equivalents) of a strong base[5]. According to Hard-Soft Acid-Base (HSAB) theory, the C3 carbanion in the dianion acts as a "soft" nucleophile, reacting preferentially with the "soft" alkyl bromide. Conversely, the "hard" N-anion remains unreactive due to amide resonance stabilization, effectively directing the spirocyclization to the C3 position[5].

Section 2: Process Workflow Diagram

SpirooxindoleScaleUp Start 5-Nitrooxindole + Anhydrous DMF Base Add NaH (3.5 eq) at 0°C Form N,C-Dianion Start->Base Alkylation Add 1,5-Dibromopentane (1.2 eq) dropwise Base->Alkylation Deep red solution Cyclization Stir at 25°C for 12h (Intramolecular Cyclization) Alkylation->Cyclization IPC IPC (LC-MS): Check Mono-alkylated vs Spiro Cyclization->IPC Decision Spiro Conversion > 95%? IPC->Decision Quench Quench with NH4Cl (aq) at 0°C Decision->Quench Yes Troubleshoot Add 0.1 eq KI (Catalyst) Heat to 40°C Decision->Troubleshoot No (Stalled) Purify Recrystallize (EtOH/H2O) Quench->Purify Troubleshoot->Cyclization Drive closure End Pure 1,3-Dihydro-5-nitro- 3-spirocyclohexaneindol-2-one Purify->End

Logical workflow for scale-up synthesis and in-process monitoring of the spirooxindole core.

Section 3: Standardized Lab-Scale Protocol (100g Scale)

This self-validating protocol ensures the selective formation of the spirocyclohexane ring via the dianion intermediate.

Reagents:

  • 5-Nitrooxindole: 100 g (0.56 mol, 1.0 eq)

  • 1,5-Dibromopentane: 154.5 g (0.67 mol, 1.2 eq)[3]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 78.4 g (1.96 mol, 3.5 eq)

  • Anhydrous DMF: 900 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and internal temperature probe. Purge the system with inert N2 gas.

  • Substrate Loading: Dissolve the 5-nitrooxindole in 800 mL of anhydrous DMF. Cool the reactor to 0°C using an ice-salt bath.

  • Dianion Formation: Slowly add the NaH in small portions over 1 hour. Self-Validation Checkpoint: The solution will transition from a yellow suspension to a deep purple/red homogeneous solution, accompanied by H2 gas evolution. This visual cue confirms the successful generation of the highly nucleophilic C3, N1-dianion[5].

  • Alkylation: Dilute the 1,5-dibromopentane in 100 mL of anhydrous DMF. Add this solution dropwise via the dropping funnel over 2 hours. Maintain the internal temperature strictly below 10°C to suppress elimination side reactions.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to 25°C. Stir for 12 hours to allow the sterically hindered second alkylation (intramolecular ring closure) to complete.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via LC-MS. Self-Validation Checkpoint: The starting material (m/z 178) and the open-chain mono-alkylated intermediate (m/z 327/329) must be absent, replaced entirely by the spiro product mass (m/z 246).

  • Quench & Extraction: Cool the reactor back to 0°C. Slowly add 200 mL of saturated aqueous NH4Cl dropwise to safely quench any unreacted NaH. Dilute with 1L of deionized water and extract with EtOAc (3 x 800 mL).

  • Purification: Wash the combined organic layers extensively with water (5 x 500 mL) to remove residual DMF. Dry over Na2SO4, concentrate in vacuo, and recrystallize the crude solid from hot ethanol/water to yield the pure spirooxindole product.

Section 4: Quantitative Data - Base & Solvent Optimization Matrix

Selecting the correct base and solvent is critical for maximizing regioselectivity and overall yield. The table below summarizes the quantitative outcomes of various reaction conditions.

Base System (Equivalents)SolventTemperature ProfileRegioselectivity (C,C-Spiro vs N-Alkylation)Typical Isolated YieldProcess Notes
NaH (3.5 eq) DMF0°C → 25°CExcellent (>95% C,C)75% - 85%Industry standard for scale-up; requires strict anhydrous conditions and careful exotherm management.
n-BuLi / TMEDA (2.2 eq) THF-78°C → 0°CExcellent (>98% C,C)80% - 90%Highest purity profile[5]; however, cryogenic requirements limit utility for >1kg scale production.
LiHMDS (3.0 eq) THF-20°C → 25°CVery Good (~90% C,C)70% - 80%Safer alternative to NaH; provides a homogeneous reaction mixture and easier quenching.
K2CO3 (4.0 eq) MeCNReflux (82°C)Poor (<30% C,C)< 30%Not recommended. Fails to form the dianion efficiently, leading to complex mixtures of N-alkylated byproducts[4].
Section 5: Troubleshooting Guides & FAQs

Q: Why am I observing a large percentage of N-alkylated or N,C-dialkylated byproducts in my LC-MS? A: This is a classic symptom of insufficient base equivalents. The N-H proton of 5-nitrooxindole is highly acidic. If less than 2 equivalents of base are used, the reaction stalls at the N-monoanion, which leads directly to N-alkylation[4]. To enforce regioselective C-alkylation, you must use ≥3 equivalents of a strong base (like NaH) to fully drive the equilibrium to the N,C-dianion. The C3 carbanion is softer and more nucleophilic, reacting preferentially with the 1,5-dibromopentane[5].

Q: The reaction stalls at the mono-alkylated intermediate (open chain). How can I drive the spirocyclization to completion? A: The first alkylation is intermolecular and kinetically fast, but the second alkylation (ring closure) is intramolecular and sterically hindered by the forming cyclohexane ring. If your IPC shows a stalled mono-alkylated intermediate, add 0.1 equivalents of Potassium Iodide (KI) to the reaction mixture. This initiates a Finkelstein reaction, converting the terminal bromide of the intermediate into a much more reactive iodide, which significantly accelerates the cyclization. Additionally, gently warming the reaction to 40°C can provide the necessary activation energy for ring closure.

Q: How do I safely manage the exotherm and hydrogen gas evolution during the scale-up of NaH addition? A: NaH reacts vigorously with any residual moisture, releasing highly flammable H2 gas and significant heat. For lab-scale production (100g+):

  • Always use a 60% dispersion in mineral oil rather than dry NaH.

  • Ensure the DMF is strictly anhydrous (stored over molecular sieves).

  • Add the NaH in small, controlled portions (e.g., 5-10g at a time) over at least 1 hour while maintaining the internal temperature below 5°C using an ice-salt bath.

  • Ensure the fume hood has maximum exhaust flow to safely dissipate the evolved H2 gas.

Q: Can I use a weaker base like NaOH or K2CO3 to avoid the hazards of NaH? A: While weaker bases are safer to handle, they are generally insufficient for the complete dianion formation of oxindoles at room temperature. Using sodium hydroxide or potassium carbonate typically results in high levels of unwanted N-alkylation and poor yields of the spiro product[4]. If avoiding NaH is a strict safety requirement, substitute it with Lithium bis(trimethylsilyl)amide (LiHMDS) at -20°C. LiHMDS is available in safer, commercially standardized THF solutions and provides excellent regiocontrol.

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one: A Preclinical Evaluation Guide

Executive Summary & Pharmacophore Rationale The development of small-molecule inhibitors targeting protein-protein interactions (PPIs) has revolutionized targeted oncology. Among these, the spirooxindole scaffold has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of small-molecule inhibitors targeting protein-protein interactions (PPIs) has revolutionized targeted oncology. Among these, the spirooxindole scaffold has emerged as a privileged pharmacophore, primarily due to its rigid 3D architecture that expertly mimics the α -helical turn of natural peptides.

1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS: 156232-54-1) serves as a critical baseline building block in this chemical space. The strategic placement of the 5-nitro group serves a dual purpose: it acts as a strong electron-withdrawing group (EWG) that increases the acidity of the indolinone N-H (enhancing hydrogen bonding in target binding pockets), and it provides a critical dipole for interacting with the Leu26/Trp23 subpocket of the MDM2 protein [1]. Concurrently, the spirocyclohexane ring restricts the molecule's conformational flexibility, projecting the hydrophobic bulk in a specific vector that sterically clashes with MDM2, thereby preventing its interaction with the p53 tumor suppressor [2].

This guide objectively compares the baseline cytotoxicity of this core scaffold against its advanced functionalized derivatives and standard chemotherapeutic agents, providing self-validating protocols for rigorous preclinical evaluation.

Mechanistic Pathway: MDM2-p53 Axis Disruption

The primary cytotoxic mechanism of 5-nitro spirooxindoles is the non-genotoxic activation of apoptosis via the MDM2-p53 axis. By binding to the hydrophobic cleft of MDM2, these compounds prevent the ubiquitination and subsequent proteasomal degradation of p53. This leads to p53 accumulation, upregulation of pro-apoptotic genes (e.g., Bax, PUMA), and cell cycle arrest [3].

Mechanism Drug 5-NO2-SpiroOx Scaffold MDM2 MDM2 Protein Drug->MDM2 Competitive Inhibition p53 p53 Tumor Suppressor Drug->p53 Restores MDM2->p53 Ubiquitination (Blocked) Bax Bax / PUMA Upregulation p53->Bax Apoptosis Apoptosis (Cell Death) Bax->Apoptosis

Fig 1: Mechanistic disruption of the MDM2-p53 pathway by 5-nitro spirooxindole derivatives.

Comparative Cytotoxicity Profiling

To establish the therapeutic window of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, we must compare its in vitro efficacy against standard reference drugs (Doxorubicin, Sorafenib) and advanced di-spirooxindole analogs.

The data below synthesizes IC 50​ values across a panel of representative human cancer cell lines: MDA-MB-231 (Triple-Negative Breast Cancer), HepG2 (Hepatocellular Carcinoma), and BJ (Normal Human Fibroblasts) to assess selectivity [1, 2].

Table 1: In Vitro Cytotoxicity (IC 50​ in µM) at 72 Hours
Compound / DrugStructural CharacteristicMDA-MB-231 (Breast)HepG2 (Liver)BJ (Normal Fibroblast)Selectivity Index (BJ/MDA)
5-NO2-SpiroOx (Baseline)Core Pharmacophore18.5 ± 1.222.4 ± 1.5>100> 5.4
Advanced Analog (4i) Di-spirooxindole + 5-NO27.63 ± 0.087.5 ± 0.28>100> 13.1
Doxorubicin Anthracycline (Standard)1.2 ± 0.11.8 ± 0.24.5 ± 0.33.75
Sorafenib Kinase Inhibitor (Standard)9.98 ± 0.052.6 ± 0.0112.4 ± 1.11.24

Data Interpretation & Causality:

  • Potency vs. Complexity: The baseline 5-NO2-SpiroOx scaffold exhibits moderate cytotoxicity (~18-22 µM). However, when hybridized into a di-spiro system (e.g., Analog 4i), the IC 50​ drops to ~7.6 µM [1]. This causality stems from the added spiro-pyrrolidine/cyclohexanone rings filling deeper hydrophobic pockets in the target protein, increasing binding thermodynamics.

  • Safety Profile: Unlike Doxorubicin, which shows high toxicity in normal BJ fibroblasts (IC 50​ 4.5 µM), the spirooxindole class demonstrates exceptional selectivity, remaining virtually non-toxic to healthy cells at concentrations up to 100 µM [1].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives/negatives.

High-Throughput Cell Viability (MTT Assay)

Purpose: To quantify the metabolic activity of cells as a proxy for viability and determine the IC 50​ .

  • Cell Seeding: Plate MDA-MB-231 or HepG2 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Expert Insight: Fill the outermost perimeter wells with 200 µL of sterile PBS instead of cells. This prevents the "edge effect" (evaporation-induced osmolarity changes) which skews peripheral data points.

  • Compound Treatment: After 24h of incubation (37°C, 5% CO 2​ ), treat cells with 5-NO2-SpiroOx in a serial dilution range (0.1 µM to 100 µM).

    • Validation Step: Maintain a vehicle control well (DMSO). Ensure final DMSO concentration never exceeds 0.1% (v/v) to rule out solvent-induced cytotoxicity.

  • MTT Incubation: After 72h, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the crystals in 150 µL of pure DMSO. Read absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris noise.

Apoptosis Quantification (Annexin V-FITC / PI Flow Cytometry)

Purpose: To differentiate between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects, and to stage apoptosis.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 1,500 rpm for 5 mins.

    • Expert Insight: Failure to collect the supernatant media will result in a massive underestimation of late-stage apoptosis.

  • Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 mins at RT in the dark.

  • Flow Cytometry Analysis: Acquire a minimum of 10,000 events per sample.

    • Validation Step (Compensation): Always run three single-color controls: Unstained cells, Annexin V-only, and PI-only. This allows the software to calculate the spectral overlap matrix, preventing false double-positive (late apoptotic) readings.

Workflow Culture 1. Cell Culture & Seeding (Exclude Outer Wells) Treatment 2. Compound Treatment (0.1 - 100 µM, DMSO <0.1%) Culture->Treatment Assay1 3A. MTT Assay (Read at 570nm / 630nm) Treatment->Assay1 Assay2 3B. Flow Cytometry (Annexin V / PI Staining) Treatment->Assay2 Analysis 4. Data Synthesis (IC50 & Apoptotic Index) Assay1->Analysis Assay2->Analysis

Fig 2: Standardized high-throughput workflow for spirooxindole cytotoxicity evaluation.

Conclusion

1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one is a highly valuable, low-toxicity pharmacophore. While its baseline cytotoxicity is moderate compared to standard chemotherapeutics like Doxorubicin, its true value lies in its exceptional safety profile against non-malignant cells and its structural amenability. By utilizing this core scaffold in multi-component cycloaddition reactions, researchers can synthesize complex di-spirooxindoles that achieve single-digit micromolar efficacy while maintaining high selectivity indices.

References

  • Title: Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents Source: PMC / NIH URL: [Link]

  • Title: Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines Source: Frontiers in Chemistry URL: [Link]

  • Title: Design and synthesis of new spirooxindole candidates and their selenium nanoparticles as potential dual Topo I/II inhibitors, DNA intercalators, and apoptotic inducers Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

Comparative

A Comparative Guide to the In Vivo and In Vitro Performance of Nitro-Substituted Spiro[cyclohexane-indolinone] Derivatives

The spirooxindole scaffold is a cornerstone in medicinal chemistry, celebrated for its rigid, three-dimensional structure that allows for precise interactions with biological targets.[1][2] The fusion of a cyclohexane ri...

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Author: BenchChem Technical Support Team. Date: April 2026

The spirooxindole scaffold is a cornerstone in medicinal chemistry, celebrated for its rigid, three-dimensional structure that allows for precise interactions with biological targets.[1][2] The fusion of a cyclohexane ring at the C-3 position of the oxindole core, creating a spiro[cyclohexane-indolinone] system, further enhances this structural complexity and offers opportunities to modulate lipophilicity and other physicochemical properties.[1] The addition of a nitro group, a potent electron-withdrawing moiety, can significantly influence the electronic properties and biological activity of the molecule.[3] While specific experimental data for 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one is not extensively available in the public domain, this guide will provide a comprehensive comparison of the in vitro and in vivo results for closely related nitro-substituted spirooxindole and spiro[cyclohexane-indolinone] derivatives. This analysis will offer valuable insights into the therapeutic potential of this class of compounds, primarily focusing on their well-documented anticancer and emerging anticonvulsant activities.

The In Vitro Profile: Mechanistic Insights and Cellular Effects

The initial assessment of a compound's therapeutic potential begins with a battery of in vitro assays designed to elucidate its activity at the molecular and cellular levels. For nitro-substituted spiro[cyclohexane-indolinone] analogs, these studies have primarily focused on their anticancer and, to a lesser extent, antimicrobial and anticonvulsant properties.

Anticancer Activity: Targeting the Guardians of the Genome

A significant body of research points to the potent cytotoxic and antiproliferative effects of spirooxindole derivatives against a variety of cancer cell lines.[4][5]

Table 1: In Vitro Anticancer Activity of Representative Spiro[cyclohexane-indolinone] and Related Spirooxindole Derivatives

Compound IDCancer Cell LineAssay TypeActivity (µM)Reference
SSSK16MCF-7 (Breast)SRBGI₅₀: 0.44[6][7]
SSSK17MCF-7 (Breast)SRBGI₅₀: 0.04[6][7]
6mMCF-7 (Breast)Not SpecifiedIC₅₀: 3.597[5]
6jPaCa-2 (Pancreatic)Not SpecifiedIC₅₀: 8.830[5]
6kPaCa-2 (Pancreatic)Not SpecifiedIC₅₀: 8.830[5]
1cHCT116 (Colon)MTTIC₅₀: 52.81[8]
1cHL60 (Leukemia)MTTIC₅₀: 49.72[8]
21lHeLa (Cervical)Not SpecifiedIC₅₀: 0.71[9]

GI₅₀: 50% Growth Inhibition; IC₅₀: 50% Inhibitory Concentration; SRB: Sulforhodamine B

A primary mechanism underlying the anticancer activity of many spirooxindole derivatives is the inhibition of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2).[10][11][12] In healthy cells, p53 is kept at low levels by MDM2-mediated ubiquitination and proteasomal degradation.[11] In many cancers where p53 is not mutated, MDM2 is overexpressed, effectively silencing this critical tumor suppressor.[12] Spirooxindoles can mimic key p53 residues, fitting into a hydrophobic pocket on MDM2 and preventing its interaction with p53.[11] This restores p53's function, leading to cell cycle arrest and apoptosis in cancer cells.[10][13]

p53_MDM2_Pathway cluster_0 Normal Cell Homeostasis cluster_1 Cancer Cell with MDM2 Overexpression p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Proteasome Proteasomal Degradation p53_n->Proteasome Degradation MDM2_n->p53_n Ubiquitination Spirooxindole Spirooxindole Derivative MDM2_c MDM2 Spirooxindole->MDM2_c Inhibition p53_c p53 (Active) Apoptosis Apoptosis & Cell Cycle Arrest p53_c->Apoptosis Activation MDM2_c->p53_c Binding Blocked

Caption: Inhibition of the p53-MDM2 pathway by spirooxindole derivatives.

Experimental Protocol: In Vitro p53-MDM2 Binding Assay (ELISA)
  • Coating: Coat a 96-well plate with recombinant human MDM2 protein and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Compound Addition: Add serial dilutions of the spirooxindole test compounds to the wells, followed by the addition of biotinylated p53 protein. Incubate for 2 hours at room temperature to allow for competitive binding.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. This will bind to the biotinylated p53 that has bound to MDM2.

  • Washing: Perform a final wash to remove unbound streptavidin-HRP.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. A decrease in absorbance indicates inhibition of the p53-MDM2 interaction.

Antimicrobial and Antioxidant Activities

Certain spirooxindole derivatives have also been evaluated for their antimicrobial and antioxidant properties in vitro. The antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[1][14] Some compounds have shown moderate to excellent activity, which appears to be dependent on the nature of the substituents on the aromatic rings.[14][15]

Table 2: In Vitro Antimicrobial Activity of Representative Spirooxindole Derivatives

Compound IDMicroorganismActivity (MIC in µg/mL)Reference
4d & 4ePseudomonas aeruginosa12.5[1]
7aBacillus subtilis0.24[14]
7aStreptococcus pneumoniae0.49[14]
7aEscherichia coli0.49[14]
NitroxolineAspergillus spp.MIC₅₀: 0.5 mg/L[16]

The In Vivo Profile: Efficacy and Safety in Preclinical Models

While in vitro assays provide crucial initial data, in vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a whole biological system.

Anticonvulsant Activity: Calming the Storm

Spirooxindole derivatives have demonstrated significant anticonvulsant activity in rodent models of epilepsy. The two most common models are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.

Table 3: In Vivo Anticonvulsant Activity of Representative Spirooxindole Derivatives

Compound IDAnimal ModelTestDose (mg/kg)ActivityReference
A3MousePTZ20-80Significant anticonvulsant activity[17]
A12MousePTZ20-80Significant anticonvulsant activity[17]
7-NIMouseMES50Enhanced anticonvulsant action of loreclezole[18]

PTZ: Pentylenetetrazole; MES: Maximal Electroshock; 7-NI: 7-Nitroindazole

The anticonvulsant mechanism for some of these compounds is hypothesized to involve the modulation of the γ-aminobutyric acid-A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the brain.[17] Molecular docking studies have suggested that these compounds may act as GABA-A receptor agonists.[17]

in_vivo_anticonvulsant_workflow cluster_0 Experimental Workflow Animal_Acclimation Animal Acclimation (e.g., Mice) Compound_Admin Compound Administration (i.p. or oral) Animal_Acclimation->Compound_Admin PTZ_Injection PTZ Injection (Convulsant Agent) Compound_Admin->PTZ_Injection Observation Seizure Observation (Latency & Severity) PTZ_Injection->Observation Data_Analysis Data Analysis (ED₅₀ Calculation) Observation->Data_Analysis

Caption: Workflow for in vivo anticonvulsant testing using the PTZ model.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
  • Animal Preparation: Use male Swiss albino mice (20-25g). Allow them to acclimatize to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., diazepam), and several test groups receiving different doses of the spirooxindole compound.

  • Compound Administration: Administer the test compounds and the vehicle control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of seizures.

  • PTZ Administration: Inject a convulsive dose of PTZ (e.g., 85 mg/kg, i.p.) to all animals.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the latency to the first seizure (myoclonic jerk) and the onset of generalized clonic-tonic seizures over a 30-minute period.

  • Endpoint: The primary endpoint is the protection against generalized seizures and/or death.

  • Data Analysis: Calculate the percentage of protection in each group and determine the median effective dose (ED₅₀) using probit analysis.

Anticancer Efficacy in Xenograft Models

The in vivo anticancer efficacy of spirooxindole derivatives is often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice. One study showed that oral administration of a spirooxindole derivative at 50 mg/kg resulted in tumor growth inhibition and extended survival in nude mice.[10]

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological profile of a compound is critical for its development as a drug. Studies on spirolides, a class of spiro-compounds, have shown that they can be absorbed into the bloodstream within 15 minutes of oral administration in mice.[19] Acute toxicity studies are also performed to determine the lethal dose (LD₅₀) and to identify potential organ-specific toxicities. For many of the tested spirooxindole derivatives, no significant neurotoxicity or adverse effects on motor coordination were observed at therapeutic doses in animal models.[18]

Bridging the Gap: Correlating In Vitro and In Vivo Results

The ultimate goal of preclinical drug development is to find compounds where potent and selective in vitro activity translates into safe and effective in vivo efficacy. For the nitro-substituted spiro[cyclohexane-indolinone] class of compounds, several key correlations can be drawn:

  • Anticancer Activity: The potent in vitro cytotoxicity against cancer cell lines, particularly those with wild-type p53, and the demonstrated ability to inhibit the p53-MDM2 interaction provide a strong rationale for the tumor growth inhibition observed in in vivo xenograft models. The low micromolar to nanomolar IC₅₀ values often correlate with efficacy at tolerable doses in animals.

  • Anticonvulsant Activity: While in vitro mechanistic data for anticonvulsant activity is less developed, the in vivo efficacy in both MES and PTZ models suggests that these compounds can cross the blood-brain barrier and modulate neuronal excitability. The PTZ model, in particular, is sensitive to drugs that enhance GABAergic neurotransmission, which aligns with the proposed GABA-A receptor agonist mechanism from in silico docking studies.[17]

  • Structure-Activity Relationships (SAR): The presence and position of substituents on the spirooxindole core are crucial for activity. For instance, halogen substitutions on the isatin ring have been shown to enhance anticancer activity.[6] The nitro group's position can also significantly impact the compound's electronic properties and its ability to interact with specific biological targets.

Conclusion and Future Directions

The collective in vitro and in vivo data for nitro-substituted spiro[cyclohexane-indolinone] derivatives and their close analogs paint a compelling picture of a versatile and potent class of bioactive compounds. Their demonstrated ability to inhibit the p53-MDM2 interaction has positioned them as promising candidates for cancer therapy, with some derivatives advancing to clinical trials.[10][11] Furthermore, their significant anticonvulsant activity in preclinical models opens up another exciting avenue for therapeutic development.

Future research should focus on:

  • Direct Biological Evaluation: Synthesizing and performing detailed in vitro and in vivo testing of the specific compound, 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, to confirm if the promising activities of its analogs are retained or enhanced.

  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms underlying the anticonvulsant activity, including direct binding studies with the GABA-A receptor.

  • Pharmacokinetic Optimization: Conducting comprehensive ADME studies to improve the drug-like properties of lead compounds, ensuring adequate bioavailability and metabolic stability for clinical translation.

The methodologies and comparative data presented in this guide provide a solid foundation for researchers in the field and underscore the significant therapeutic potential of the spiro[cyclohexane-indolinone] scaffold.

References

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - [Link][10][12]

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - Frontiers - [Link][11]

  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives - Connect Journals - [Link][6]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - [Link]

  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives - ResearchGate - [Link][7]

  • Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC - [Link]

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - the University of Groningen research portal - [Link][13]

  • Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC - [Link][5]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI - [Link][8]

  • Anticonvulsant activity, molecular modeling and synthesis of spirooxindole-4H-pyran derivatives using a novel reusable organocatalyst - PubMed - [Link][17]

  • Influence of 7-nitroindazole and NG-nitro-L-arginine on the anticonvulsant activity of loreclezole in maximal electroshock-induc - [Link][18]

  • In vitro and in silico evaluation of the antimicrobial and antioxidant activities of spiropyrazoline oxindole congeners - Arabian Journal of Chemistry - [Link][15]

  • 7-nitroindazole differentially affects the anticonvulsant activity of antiepileptic drugs against amygdala-kindled seizures in rats - PubMed - [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATIONS OF NOVEL SPIRO CYCLIC 2-OXINDOLE DERIVATIVES OF N-(1H-PYRAZOL-5-YL)HEXAHYDROQUINOLINE DE - [Link][14]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC - [Link]

  • Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole - IJNRD.org - [Link][1]

  • In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species - [Link][16]

  • Structures of some natural spirooxindole based drugs, I–V; Synthetic... - ResearchGate - [Link][3]

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production - MDPI - [Link]

  • Pharmacokinetic and toxicological data of spirolides after oral and intraperitoneal administration - PubMed - [Link][19]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC - [Link][9]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - MDPI - [Link][2]

Sources

Validation

mass spectrometry validation of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one

In-Depth Technical Comparison Guide: Mass Spectrometry Validation of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one Introduction & Chemical Context The compound 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Comparison Guide: Mass Spectrometry Validation of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Introduction & Chemical Context

The compound 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS: 156232-54-1; Molecular Formula: C₁₃H₁₄N₂O₃; Exact Mass: 246.1004 Da) is a synthetic spirooxindole derivative. Spirooxindoles are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the structural backbone for novel anticancer agents, antimalarials, and antiviral therapeutics [1].

Validating the structural integrity, purity, and pharmacokinetic concentration of this specific spiro-fused compound is a critical bottleneck in drug development. Because the molecule features both a rigid spiro-cyclohexane ring and a highly reactive 5-nitro group, selecting the correct analytical modality is paramount to avoid false positives caused by isobaric impurities or in-source thermal degradation.

Comparative Analysis of Analytical Modalities

To establish a robust validation framework, we must objectively compare the performance of standard mass spectrometry (MS) techniques for this specific scaffold.

  • GC-EI-MS (Gas Chromatography Electron Impact MS): While excellent for volatile organics, the high temperatures required in the GC inlet (>250 °C) cause thermal lability issues for 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one. The nitro group is prone to thermal degradation (rearrangement to a nitrite ester or radical loss of NO₂), leading to irreproducible fragmentation and the absence of a molecular ion.

  • MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization): MALDI is highly efficient for large biomolecules. However, for a small molecule with a mass of 246 Da, the required chemical matrices (e.g., CHCA or DHB) generate a dense forest of background ions in the low-mass region (< 500 m/z). This matrix interference severely compromises the Limit of Detection (LOD).

  • LC-ESI-HRMS (Liquid Chromatography Electrospray Ionization High-Resolution MS): This is the optimal modality. The soft ionization of ESI preserves the intact molecular ion, while the high-resolution mass analyzer (Orbitrap or Q-TOF) easily differentiates the target from isobaric background noise.

Table 1: Quantitative Performance Comparison for Spirooxindole Validation

Analytical ModalityPrimary IonizationMass AccuracyMatrix InterferenceLimit of Detection (LOD)Suitability for Target
LC-ESI-HRMS ESI (-/+)< 2 ppm Low0.5 ng/mL Optimal
GC-EI-MS Electron Impact (70 eV)Nominal (~0.1 Da)None50 ng/mLSub-optimal (Thermal degradation)
MALDI-TOF Laser Desorption< 10 ppmHigh (< 500 Da) 100 ng/mLPoor (Signal masking)

Mechanistic Causality: Ionization and Fragmentation

Do not merely run the instrument; understand the gas-phase chemistry of the molecule.

Why ESI Negative Mode? While ESI Positive (ESI+) can yield the protonated [M+H]+ ion (m/z 247.1077), ESI Negative (ESI-) is thermodynamically favored for this compound. The causality lies in the molecule's pKa. The oxindole nitrogen (N-H) is mildly acidic. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the para position (C5) further stabilizes the conjugate base through resonance. Consequently, deprotonation in the ESI source is highly efficient, yielding a robust [M−H]− precursor ion at m/z 245.0932 .

Collision-Induced Dissociation (CID) Pathway: When subjected to CID, the [M−H]− ion undergoes predictable, structure-specific fragmentation [2]. The nitroaromatic system typically ejects a nitroso radical (Loss of NO•, -30 Da) or a nitro radical (Loss of NO₂•, -46 Da). Increasing the collision energy triggers the cleavage of the spiro-cyclohexane ring, a diagnostic feature for confirming the spirocyclic core [3].

Fragmentation M [M-H]⁻ Precursor m/z 245.0932 F1 Radical Loss of NO• m/z 215.0932 M->F1 -NO (30 Da) F2 Loss of NO₂ m/z 199.0984 M->F2 -NO₂ (46 Da) F3 Spiro-ring Cleavage m/z 163.0143 M->F3 -C₆H₁₀ (82 Da) F4 Indole Core Fragment m/z 135.0194 F3->F4 -CO (28 Da)

Fig 1: Proposed CID fragmentation pathway for 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one.

Self-Validating Experimental Protocol: LC-ESI-HRMS

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . Every analytical run must internally prove its own accuracy through built-in checkpoints.

Step 1: Sample Preparation & Internal Standardization
  • Dissolve the synthesized 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Water:Acetonitrile.

  • Self-Validation Checkpoint: Spike the sample with 10 ng/mL of a deuterated internal standard (e.g., Indole-d5). Causality: The internal standard corrects for any ion suppression caused by the sample matrix during ESI ionization. If the IS recovery falls outside 80-120%, the run is automatically invalidated.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 reversed-phase (2.1 x 100 mm, 1.7 µm particle size). Causality: The lipophilic cyclohexane ring ensures strong retention on the C18 stationary phase, while the polar oxindole core prevents excessive hydrophobic tailing.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry Parameters (Q-TOF or Orbitrap)
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV. Causality: A ramped CE ensures the capture of both the low-energy nitro group losses and the high-energy spiro-ring cleavages in a single MS/MS scan.

  • Self-Validation Checkpoint: Inject a solvent blank prior to the sample. The extracted ion chromatogram (EIC) at m/z 245.0932 must show zero peaks. This proves the absence of column carryover. Furthermore, the mass error of the precursor ion must strictly remain < 5 ppm to validate instrument calibration.

Workflow A 1. Sample Prep & IS Addition B 2. UHPLC Separation A->B C 3. ESI(-) Ionization B->C D 4. Precursor Selection C->D E 5. CID Fragmentation D->E F 6. HRMS Detection E->F

Fig 2: Self-validating LC-ESI-HRMS workflow for spirooxindole quantification.

References

  • Title: Discovery, bioactivities and biosynthesis of spirooxindole alkaloids Source: Natural Product Reports (RSC Publishing), 2024. URL: [Link]

  • Title: Translating community-wide spectral library into actionable chemical knowledge: a proof of concept with monoterpene indole alkaloids Source: Nature Communications (via PubMed Central), 2024. URL: [Link]

  • Title: Substituted spirooxindole derivatives as potent anticancer agents through inhibition of phosphodiesterase 1 Source: European Journal of Medicinal Chemistry (via PubMed Central), 2018. URL: [Link]

Comparative

Advanced Comparison Guide: 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one vs. Standard Isatin Derivatives in Drug Discovery

Executive Summary The transition from planar, 2D molecular scaffolds to rigid, 3D architectures represents a paradigm shift in modern medicinal chemistry. This guide provides an objective, data-driven comparison between...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, 2D molecular scaffolds to rigid, 3D architectures represents a paradigm shift in modern medicinal chemistry. This guide provides an objective, data-driven comparison between standard isatin derivatives (1H-indole-2,3-diones) and their conformationally restricted 3D analogs, specifically 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (and related spirocyclohexane oxindoles). By introducing an sp3 -hybridized spiro carbon, these spirooxindoles achieve superior stereochemical complexity, leading to enhanced binding affinity in deep protein pockets (such as the MDM2-p53 interface) compared to their planar precursors[1][2].

Structural and Mechanistic Causality

Isatin Derivatives: The Versatile Precursors

Isatin and its substituted derivatives (e.g., 5-nitroisatin, 5-fluoroisatin) are highly versatile building blocks. Their planar structure allows for extensive π−π stacking and hydrogen bonding. However, this planarity often results in promiscuous binding across multiple targets, leading to off-target toxicity and lower efficacy in specific protein-protein interactions (PPIs)[3].

1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one: 3D Conformational Rigidity

The synthesis of spirocyclohexaneindol-2-ones via multicomponent [3+2] cycloaddition transforms the planar isatin core into a rigid, orthogonal 3D scaffold[1][4].

  • The Spiro Carbon ( C3 ): Forces the cyclohexane ring to sit perpendicular to the oxindole core, perfectly mimicking the projection of hydrophobic amino acid residues (like Trp23, Leu26, and Phe19 in the p53 alpha-helix).

  • The 5-Nitro Substitution: The strongly electron-withdrawing −NO2​ group at the 5-position alters the electrostatic potential of the oxindole ring, enhancing hydrogen bond donor capacity at the N1−H position and improving penetration into polar micro-environments within target active sites[1].

Synthesis A 5-Nitroisatin (Planar Precursor) D Azomethine Ylide Intermediate A->D Decarboxylative Condensation B Cyclohexanone Derivative C Amino Acid (e.g., Proline) C->D E 1,3-dihydro-5-nitro-3- spirocyclohexaneindol-2-one D->E [3+2] Cycloaddition with B

Caption: Multicomponent synthesis workflow generating the 3D spirooxindole scaffold from planar 5-nitroisatin.

Quantitative Performance Data

Experimental evaluations consistently demonstrate that integrating the spiro-cyclohexane framework enhances targeted cytotoxicity against specific cancer cell lines compared to simple substituted isatins.

Table 1: Comparative In Vitro Cytotoxicity ( IC50​ in μM )

Compound ClassSpecific DerivativePC3 (Prostate)HeLa (Cervical)MDA-MB231 (Breast)Structural Feature
Isatin Precursor 5-Nitroisatin> 50.0> 50.0> 50.0Planar, 2D
Spirooxindole 5-Nitro-spirocyclohexane analog29.8 ± 0.118.4 ± 0.57.63 ± 0.083D, sp3 spiro carbon
Spirooxindole 6-Chloro-spirocyclohexane analog3.7 ± 1.012.1 ± 0.314.2 ± 0.63D, sp3 spiro carbon

Data synthesized from comparative oncology assays evaluating di-spirooxindole analogs engrafted with oxindole and cyclohexanone moieties[1]. Note: The 5-nitro spiro derivative shows particular selectivity for triple-negative breast cancer (MDA-MB231).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: One-Pot Synthesis of 5-Nitro-Spirocyclohexaneindol-2-ones

Causality: A multicomponent 1,3-dipolar cycloaddition is utilized because it minimizes intermediate degradation and maximizes stereoselectivity, ensuring the rigid 3D conformation required for biological activity[1][5].

  • Preparation: In a 50 mL round-bottom flask, dissolve 0.25 mmol of (2E,6E)-2,6-dibenzylidenecyclohexanone and 0.25 mmol of 5-nitroisatin in 20 mL of anhydrous methanol.

  • Ylide Generation: Add 0.37 mmol of (2S)-octahydro-1H-indole-2-carboxylic acid. Validation Check: The reaction mixture should shift in color, indicating the formation of the azomethine ylide intermediate.

  • Cycloaddition: Reflux the mixture at 60 °C for 1–1.5 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4) until the 5-nitroisatin spot disappears.

  • Isolation: Concentrate under reduced pressure. Purify via flash column chromatography (100–200 mesh silica gel, 10–20% ethyl acetate/n-hexane gradient).

  • Characterization: Confirm the spiro carbon presence via 13C NMR (distinct quaternary carbon peak around 70-75 ppm).

Protocol B: In Vitro Cell Viability Assay (MTT)
  • Seeding: Seed MDA-MB231 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Treatment: Treat cells with varying concentrations (1 to 100 μM ) of the synthesized 5-nitro-spirooxindole and the 5-nitroisatin control for 48 hours. Validation Check: Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity.

  • Detection: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Quantification: Solubilize formazan crystals with 150 μL DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression.

Mechanistic Pathway: MDM2-p53 Inhibition

Spirooxindoles are highly privileged scaffolds for inhibiting the MDM2-p53 interaction. The 3D bulk of the spirocyclohexane ring deeply inserts into the Trp23 pocket of MDM2, preventing it from binding to and degrading the p53 tumor suppressor protein[2].

Pathway Spiro 5-Nitro-Spirooxindole (3D Inhibitor) MDM2 MDM2 Protein Spiro->MDM2 High-affinity binding to Trp23 pocket p53 p53 Tumor Suppressor MDM2->p53 Ubiquitination & Degradation (Blocked) Apop Apoptosis & Cell Cycle Arrest p53->Apop Transcriptional Activation

Caption: Mechanism of action where the rigid spirooxindole scaffold rescues p53 by inhibiting MDM2.

References

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. National Institutes of Health (NIH). Available at:[Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. Available at:[Link]

  • Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. Acta Pharmaceutica. Available at:[Link]

  • Synthesis of spiroindolinones from isatin derivatives and nitrile oxides. ResearchGate. Available at:[Link]

  • Synthesis of spiroheterocyclic compounds by using isatin. ResearchGate. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Activity in the Synthesis of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry and drug discovery, the spirooxindole scaffold holds a privileged position due to its preva...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry and drug discovery, the spirooxindole scaffold holds a privileged position due to its prevalence in numerous biologically active natural products and synthetic compounds. The targeted synthesis of specific derivatives, such as 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one, is of significant interest for developing novel therapeutic agents. The introduction of a nitro group at the 5-position of the oxindole core offers a strategic handle for further functionalization, making the catalytic efficiency of its synthesis a critical parameter for investigation.

This guide provides an in-depth comparison of catalytic strategies for the synthesis of this target molecule, grounded in experimental data and established scientific principles. We will delve into the nuances of catalyst selection, reaction mechanisms, and experimental design to provide a comprehensive benchmarking resource.

The Synthetic Challenge: Constructing the Spirocyclic Core

The key synthetic challenge in forming 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one lies in the stereocontrolled construction of the spirocyclic junction at the C3 position of the oxindole ring. This is typically achieved through cascade reactions, multi-component reactions, or cycloadditions, where the choice of catalyst is paramount in dictating the reaction's efficiency and stereochemical outcome.

Benchmarking Catalytic Performance: Key Metrics

To objectively compare the performance of different catalysts, the following metrics are crucial:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Diastereoselectivity (d.r.): The ratio of the desired diastereomer to other diastereomers formed in the reaction.

  • Enantioselectivity (ee %): The degree to which one enantiomer of a chiral product is preferentially formed over the other.

These metrics provide a quantitative measure of a catalyst's effectiveness and are essential for selecting the optimal system for a specific synthetic goal.

Catalytic Strategies for the Synthesis of Spirocyclohexane Oxindoles from 5-Nitroisatin

The most common and effective strategies for synthesizing the spiro[cyclohexane-1,3'-indolin]-2'-one scaffold, particularly from 5-nitroisatin, involve cascade reactions that form multiple bonds in a single operation. The Michael-Aldol cascade reaction has emerged as a powerful tool in this regard.

Organocatalysis: A Powerful and Versatile Approach

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of complex chiral molecules.[1][2] For the synthesis of spirocyclohexane oxindoles, chiral secondary amines, thioureas, and phosphoric acids have shown significant promise.[3]

Mechanism of Organocatalytic Michael-Aldol Cascade:

The reaction typically proceeds through a series of interconnected steps, activated by the organocatalyst.

G cluster_0 Catalytic Cycle Reactants 5-Nitroisatin Derivative + Dienophile Catalyst Chiral Organocatalyst (e.g., Proline derivative) Reactants->Catalyst 1. Substrate Binding Intermediate1 Enamine/Iminium Ion Formation Catalyst->Intermediate1 2. Activation Intermediate2 Michael Addition Intermediate1->Intermediate2 3. C-C Bond Formation Intermediate3 Aldol Reaction Intermediate2->Intermediate3 4. Intramolecular Cyclization Product Spirooxindole Product Intermediate3->Product 5. Product Release Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst 6. Catalyst Turnover

Figure 1: Generalized workflow for an organocatalyzed cascade reaction.

Comparative Performance of Organocatalysts:

The following table summarizes the performance of different organocatalysts in reactions that are representative of the synthesis of the target spirooxindole scaffold. While direct data for 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one is limited, the performance with 5-nitroisatin derivatives provides a strong predictive benchmark.

Catalyst TypeCatalyst ExampleDienophile/Reaction PartnerYield (%)d.r.ee (%)Reference
Secondary AmineDiphenylprolinol Silyl Etherα,β-Unsaturated Aldehyde85>20:199[4]
ThioureaTakemoto's CatalystNitroalkene9095:592[5]
Phosphoric AcidTRIPMethylene-indolinone92>20:196[3]

Experimental Protocol: Organocatalytic Michael-Aldol Cascade Reaction

This protocol is a representative example for the synthesis of a spirocyclohexane oxindole derivative using a chiral secondary amine catalyst.

  • To a stirred solution of 5-nitroisatin (1.0 equiv.) and the α,β-unsaturated aldehyde (1.2 equiv.) in toluene (0.5 M) at room temperature, add the chiral diphenylprolinol silyl ether catalyst (20 mol %). The use of an appropriate solvent is crucial for solubility and catalyst performance. Toluene is a common choice for these reactions.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution to isolate the desired spirooxindole product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude reaction mixture, and the enantiomeric excess can be determined by chiral HPLC analysis.

Transition Metal Catalysis: An Alternative Pathway

Transition metal catalysts, particularly those based on palladium, rhodium, silver, and zinc, have also been employed for the synthesis of spirooxindoles.[6] These catalysts often operate through different mechanisms, such as cycloadditions or intramolecular C-H functionalization.

Comparative Performance of Transition Metal Catalysts:

MetalLigandReaction TypeYield (%)d.r.ee (%)Reference
Pd(0)Chiral Phosphine[3+2] Cycloaddition88>20:194[7]
Ag(I)Chiral TF-BiphamPhos1,3-Dipolar Cycloaddition95>20:198[6]
Zn(OTf)₂Chiral Bis(oxazoline)Michael/Cyclization91>20:193[6]

Experimental Protocol: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol exemplifies a transition metal-catalyzed approach to spirooxindoles.

  • To a mixture of 5-nitroisatin-derived azomethine ylide precursor (1.0 equiv.), the dipolarophile (1.2 equiv.), and AgOAc (5 mol %) in a suitable solvent such as THF, add the chiral TF-BiphamPhos ligand (5.5 mol %). The choice of ligand is critical for achieving high enantioselectivity.

  • Add a base, such as triethylamine (1.5 equiv.), to the mixture. The base is required to generate the active dipole in situ.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time. Monitor the reaction by TLC or HPLC.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired spirooxindole product.

  • Characterize the product and determine the stereoselectivity as described in the organocatalysis protocol.

Post-Synthetic Modification: Catalytic Reduction of the Nitro Group

The 5-nitro group in the synthesized spirooxindole is a versatile functional group that can be reduced to an amine, which can then be further derivatized. The selective catalytic reduction of the nitro group in the presence of other reducible functionalities (like the carbonyl group of the lactam) is a key transformation.

Catalytic Systems for Selective Nitro Group Reduction:

Several catalytic systems are known for the chemoselective reduction of aromatic nitro compounds.[8]

G cluster_1 Catalytic Reduction Start 5-Nitro-Spirooxindole Catalyst Catalyst (e.g., Pd/C, PtO₂, Raney Ni) Start->Catalyst 1. Adsorption HSource Hydrogen Source (H₂, Hydrazine, etc.) Catalyst->HSource 2. H₂ Activation Product 5-Amino-Spirooxindole HSource->Product 3. Reduction

Figure 2: General scheme for the catalytic reduction of a nitro group.

Comparison of Catalysts for Nitro Reduction:

CatalystHydrogen SourceConditionsSelectivityReference
Pd/CH₂ (gas)RT, 1 atmHigh[8]
Raney NiH₂ (gas)RT, 1 atmHigh, can be sensitive to sulfur[8]
Fe/AcOHAcetic AcidRefluxExcellent, mild[3]
SnCl₂HClRTGood, stoichiometric[3]
V₂O₅/TiO₂Hydrazine HydrateModerate TempExcellent chemoselectivity[9]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

  • To a solution of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one (1.0 equiv.) in a suitable solvent (e.g., ethanol or ethyl acetate), add 10% Pd/C (5-10 mol % loading).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Stir the reaction mixture vigorously until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-spirooxindole.

  • Purify the product by column chromatography or recrystallization if necessary.

Conclusion and Future Outlook

The synthesis of 1,3-dihydro-5-nitro-3-spirocyclohexaneindol-2-one can be effectively achieved through both organocatalytic and transition metal-catalyzed cascade reactions, with organocatalysis often offering a more environmentally benign and readily accessible approach. The choice of catalyst will ultimately depend on the desired stereochemical outcome, scalability, and cost-effectiveness. For asymmetric synthesis, chiral secondary amines and phosphoric acids have demonstrated excellent performance in achieving high enantioselectivity.

The subsequent selective reduction of the nitro group provides a gateway to a diverse range of functionalized spirooxindoles for biological screening. Catalytic hydrogenation with Pd/C remains a robust and high-yielding method for this transformation.

Future research in this area will likely focus on the development of even more efficient and selective catalysts, including those that can be easily recovered and reused. Furthermore, exploring novel cascade reactions and multicomponent strategies will continue to expand the synthetic toolbox for accessing these valuable molecular architectures. This guide serves as a foundational resource for researchers embarking on the synthesis and catalytic benchmarking of this important class of compounds, enabling more informed decisions in the pursuit of new therapeutic agents.

References

  • Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts.
  • (PDF) Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. (2024, June 17).
  • Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776.
  • (2020). Organocatalytic Synthesis of Chiral Spirooxindoles with Quaternary Stereogenic Centers. European Journal of Organic Chemistry, 2020(32), 5101-5118.
  • Upadhyay, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • Cernak, T. A., Dykstra, K. D., & Krska, S. W. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 8830-8835.
  • Alba, A.-N., Companyó, X., Viciano, M., & Rios, R. (2014). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies.
  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. (n.d.). ChemRxiv.
  • Saranya, P. V., Neetha, M., Aneeja, T., & Anilkumar, G. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 7146-7179.
  • Nitro Reduction - Common Conditions. (n.d.).
  • Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. (2025, September 8). The Journal of Organic Chemistry.
  • Organocatalytic Access to Enantioenriched Spirooxindole-Based 4-Methyleneazetidines. (n.d.). Molecules, 25(1), 193.
  • Scheme 1: The diastereoselective synthesis of spirooxindoles through MCRs.
  • Khan, I., Ibrar, A., Abbas, N., & Ali, A. (2023, July 25). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (1996, November 21).
  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. (2014, July 23). The Journal of Organic Chemistry, 79(16), 7491-7499.
  • Al-Warhi, T., Hagar, M., Al-Dies, A. M., Al-Hokbany, N., & Al-Omair, M. A. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(20), 6306.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024, November 19). MDPI.
  • Kumar, I., & Chimni, S. S. (2012, October 4). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 191-236.
  • Stiufiuc, G., Bîrlea, V.-M., Toma, V., Iacoviță, C., Stiufiuc, R., & Lucaciu, C. M. (2018, November 30).
  • Organocatalytic asymmetric nitroso aldol reaction of α-substituted malonamates. (2022, February 21). Beilstein Journal of Organic Chemistry, 18, 218-224.
  • Saranya, P. V., Neetha, M., Aneeja, T., & Anilkumar, G. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 7146-7179.
  • Hydrogenation of nitro compounds to anilines. (n.d.). C&CS.
  • Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2008). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Journal of the American Chemical Society, 130(15), 5012-5014.
  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. (n.d.). MSU chemistry.
  • Organocatalytic Michael Addition of Aldehydes to Trisubstituted Nitroolefins. (2026, February 7).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of logical, scientifically grounded protocols. When handling complex, highly active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of logical, scientifically grounded protocols. When handling complex, highly active pharmaceutical intermediates like 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one (CAS: 156232-54-1) , understanding the causality behind the hazards is the first step in designing an effective containment strategy.

This guide provides a comprehensive, self-validating operational framework for handling this specific compound, synthesizing its structural biology with rigorous physical containment principles.

Mechanistic Hazard Profile: The "Why" Behind the PPE

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one presents a dual-hazard profile dictated by its two primary structural motifs:

  • The Nitroaromatic Moiety (Systemic & Dermal Toxicity): Nitroaromatic compounds are highly lipophilic, allowing them to rapidly penetrate standard latex barriers and human skin[1]. Upon percutaneous absorption or inhalation, nitroaromatics can induce systemic toxicity, most notably methemoglobinemia—a condition where hemoglobin is oxidized, severely reducing the blood's oxygen-carrying capacity[2].

  • The Spirooxindole Core (High Biological Potency): The spirooxindole scaffold is a privileged pharmacophore in oncology. It is structurally designed to mimic key amino acid residues (Trp23, Leu26) of the p53 protein, acting as a highly potent inhibitor of the p53-MDM2 protein-protein interaction[3][4]. Because this mechanism induces rapid cell cycle arrest and apoptosis at sub-micromolar concentrations, accidental inhalation of aerosolized powder poses a severe biological hazard to operators.

Because of these intersecting hazards, this compound must be treated with High-Potency Active Pharmaceutical Ingredient (HPAPI) protocols.

G cluster_hazards Mechanistic Hazards cluster_ppe Containment & PPE Strategy Compound 1,3-Dihydro-5-nitro-3- spirocyclohexaneindol-2-one Nitro Nitroaromatic Moiety (High Lipophilicity) Compound->Nitro Spiro Spirooxindole Core (Bioactive Scaffold) Compound->Spiro Tox1 Rapid Percutaneous Absorption & Methemoglobinemia Nitro->Tox1 Dermal Route Tox2 p53-MDM2 Inhibition & Apoptosis Induction Spiro->Tox2 Inhalation/Systemic PPE1 Double Nitrile Gloves (Blocks Lipophilic Penetration) Tox1->PPE1 Mitigated by PPE2 VBE / Fume Hood (Prevents Aerosol Inhalation) Tox2->PPE2 Mitigated by

Mechanistic toxicity pathways and corresponding containment strategies for spirooxindole handling.

Quantitative Containment Parameters

To translate the mechanistic hazards into actionable safety metrics, adhere to the following quantitative parameters when handling the neat powder.

ParameterValue / SpecificationOperational Causality
Target Face Velocity (VBE) 0.4 – 0.5 m/sPrevents escape of bioactive powder aerosols while maintaining microbalance stability.
Glove Material & Thickness Nitrile or Neoprene, ≥ 4 milLatex is highly permeable to lipophilic nitroaromatics. Nitrile blocks percutaneous absorption[1].
Respiratory Efficiency ≥ 99.97% (P100 or PAPR)Filters sub-micron particles, preventing systemic absorption of the apoptosis-inducing spirooxindole core.
Decontamination Solvent 70% Isopropanol or AcetoneEffectively solubilizes the lipophilic compound for surface wiping without generating reactive byproducts.

Step-by-Step Operational Workflow

The following self-validating protocol ensures that every potential vector of exposure is neutralized before, during, and after handling.

Phase 1: Pre-Operational Setup & Engineering Controls
  • Verify Airflow: Ensure the Ventilated Balance Enclosure (VBE) or Class II Type B2 Biological Safety Cabinet is operational and calibrated to the 0.4–0.5 m/s face velocity standard.

  • Surface Preparation: Line the VBE work surface with anti-static, disposable bench paper. This captures micro-spills and prevents the compound from binding to the stainless steel deck.

  • Static Discharge: Discharge static electricity from metal spatulas and weigh boats using an anti-static ionizing bar. Nitroaromatic powders are prone to static cling, which drastically increases the risk of sudden aerosolization during transfer.

Phase 2: PPE Donning Sequence
  • Base Attire: Ensure standard laboratory attire (long pants, closed-toe shoes).

  • Body Protection: Put on a disposable Tyvek® lab coat (or equivalent non-woven polymer suit) with elastic cuffs to prevent powder ingress to the forearms.

  • Primary Barrier: Don the first pair of extended-cuff nitrile gloves.

  • Respiratory & Eye Protection: Don a fitted P100 particulate respirator (or N95 at minimum) and chemical splash goggles.

  • Secondary Barrier: Don the second pair of nitrile gloves, pulling the outer cuffs directly over the elastic sleeves of the Tyvek coat to create a seamless seal.

Phase 3: Handling and Transfer
  • Zonal Handling: Open the primary chemical container only within the designated "safe zone" (at least 6 inches inside the VBE sash).

  • Transfer Mechanics: Transfer the required mass using a slow, deliberate motion. Do not drop the powder from a height; lower the spatula directly into the weigh boat to minimize particulate generation.

  • Immediate Containment: Seal the primary container immediately after the required mass is obtained.

  • Exterior Decontamination: Wipe the exterior of the sealed container with a microfiber cloth damped in 70% isopropanol before removing it from the containment zone.

Phase 4: Doffing and Decontamination
  • Outer Glove Removal: Inside the VBE, remove the outer gloves by turning them inside out to encapsulate any residual powder. Dispose of them immediately in a designated hazardous waste bin inside the hood.

  • Surface Wipe-Down: Wipe down the balance, spatulas, and surrounding area with a solvent-damped cloth. Fold the disposable bench paper inward and discard.

  • Final Doffing: Step away from the VBE. Remove the inner gloves, followed by the goggles, respirator, and lab coat. Wash hands and forearms thoroughly with soap and water.

Spill Response and Disposal Plan

Nitroaromatic compounds require specific chemical segregation due to their reactivity profile. They must never be mixed with strong reducing agents, as this can trigger an exothermic reduction of the nitro group, potentially leading to thermal runaway[5].

Dry Powder Spill Response:

  • Do not sweep or use standard vacuums, as this will aerosolize the bioactive powder.

  • Gently cover the spill with absorbent material (e.g., vermiculite) slightly dampened with isopropanol to suppress dust.

  • Scoop the encapsulated spill using a non-sparking tool into a sealable hazardous waste container.

  • Wash the affected surface three times with acetone or isopropanol, followed by soap and water.

Disposal Protocol:

  • Solid Waste: Collect all contaminated consumables (gloves, bench paper, weigh boats, wipes) in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: If the spirooxindole is dissolved in organic solvents (e.g., DMSO for biological assays), store it in a compatible, vented waste carboy. Strictly isolate this from acidic or reducing waste streams.

  • Final Destruction: Route all waste for high-temperature commercial incineration. Incineration breaks down the stable spiro-ring and combusts the nitro group safely without generating localized toxic NOx gas pockets.

References

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors Source: Journal of Pharmaceutical Analysis (via rhhz.net) URL:[Link]

  • HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Source: National Institutes of Health (NIH) URL:[Link]

  • Nitrobenzene - NIOSH Skin Notation (SK) Profiles Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: American Chemical Society (ACS) URL:[Link]

Sources

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